molecular formula C12H18N2O2 B8675566 7-(Pyridin-2-ylamino)heptanoic acid

7-(Pyridin-2-ylamino)heptanoic acid

Cat. No.: B8675566
M. Wt: 222.28 g/mol
InChI Key: ICWPIIMCMAPPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Pyridin-2-ylamino)heptanoic acid is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Pyridin-2-ylamino)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Pyridin-2-ylamino)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

7-(pyridin-2-ylamino)heptanoic acid

InChI

InChI=1S/C12H18N2O2/c15-12(16)8-3-1-2-5-9-13-11-7-4-6-10-14-11/h4,6-7,10H,1-3,5,8-9H2,(H,13,14)(H,15,16)

InChI Key

ICWPIIMCMAPPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

7-(Pyridin-2-ylamino)heptanoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-fidelity synthesis of 7-(Pyridin-2-ylamino)heptanoic acid , a critical intermediate often employed as a linker in drug discovery (e.g., PROTACs, integrin antagonists) or as a bidentate ligand scaffold.

Part 1: Core Directive & Strategy

Objective: Synthesize 7-(Pyridin-2-ylamino)heptanoic acid with >95% purity, minimizing common regioselectivity byproducts associated with aminopyridine chemistry.

The "Senior Scientist" Perspective: The direct alkylation of 2-aminopyridine with 7-bromoheptanoic acid is the most obvious route but is fraught with pitfalls. The pyridine ring nitrogen (


) is often more nucleophilic than the exocyclic amine (

), leading to a mixture of the desired product, the ring-alkylated pyridinium salt (1-alkyl-2-imino-1,2-dihydropyridine), and bis-alkylated species.

To ensure robustness and scalability, this protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy. By reacting 2-fluoropyridine  with ethyl 7-aminoheptanoate , we leverage the high reactivity of the 2-fluoro position to drive exclusive 

-arylation, followed by a controlled hydrolysis. This route guarantees regiocontrol and simplifies purification.

Part 2: Retrosynthetic Analysis & Pathway

The target molecule is disconnected at the


 bond and the ester linkage.

Retrosynthesis Target 7-(Pyridin-2-ylamino)heptanoic acid (Target) Intermediate Ethyl 7-(pyridin-2-ylamino)heptanoate (Protected Intermediate) Target->Intermediate Hydrolysis (LiOH, THF/H2O) Precursors 2-Fluoropyridine + Ethyl 7-aminoheptanoate Intermediate->Precursors SnAr Coupling (DMSO, K2CO3, 100°C)

Caption: Retrosynthetic disconnection revealing the


 coupling strategy as the key bond-forming step.

Part 3: Detailed Synthesis Protocol

Step 1: Preparation of Ethyl 7-aminoheptanoate Hydrochloride

Rationale: Protecting the carboxylic acid prevents side reactions (e.g., self-coupling) and improves solubility in organic solvents for the


 step.

Reagents:

  • 7-Aminoheptanoic acid (Commercial, CAS: 929-17-9)

  • Thionyl chloride (

    
    )[1]
    
  • Ethanol (Anhydrous)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Solvation: Suspend 7-aminoheptanoic acid (5.0 g, 34.4 mmol) in anhydrous ethanol (50 mL) at 0°C (ice bath).

  • Activation: Add thionyl chloride (3.0 mL, 41.3 mmol, 1.2 equiv) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4 hours. The suspension should become a clear solution.

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol and excess

    
    .
    
  • Isolation: Triturate the resulting solid with diethyl ether (2 x 30 mL) to remove non-polar impurities. Filter and dry under vacuum.

    • Yield: ~95% as a white hygroscopic solid (Hydrochloride salt).

    • Checkpoint:

      
       NMR (
      
      
      
      ) should show the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
Step 2: Coupling (The Critical Step)

Rationale: 2-Fluoropyridine is used instead of 2-chloropyridine or 2-bromopyridine because the high electronegativity of fluorine activates the C-2 position for nucleophilic attack via the Meisenheimer complex intermediate.

Reagents:

  • Ethyl 7-aminoheptanoate HCl (from Step 1)

  • 2-Fluoropyridine (1.2 equiv)

  • Potassium Carbonate (

    
    , 3.0 equiv, anhydrous, micronized)
    
  • DMSO (Anhydrous)

Procedure:

  • Setup: In a pressure tube or sealed vial, combine Ethyl 7-aminoheptanoate HCl (2.1 g, 10 mmol) and anhydrous DMSO (10 mL).

  • Base Addition: Add

    
     (4.14 g, 30 mmol). Stir for 10 minutes at room temperature to liberate the free amine.
    
  • Coupling: Add 2-fluoropyridine (1.03 mL, 12 mmol). Seal the vessel.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The product typically fluoresces under UV (254 nm) and stains with ninhydrin.

  • Workup:

    • Cool to room temperature.[2]

    • Pour into water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.[1][3][4]
      
  • Purification: Flash column chromatography (

    
    , Gradient: 10% 
    
    
    
    40% EtOAc in Hexanes).
    • Target: Ethyl 7-(pyridin-2-ylamino)heptanoate.

    • Yield: Expected 70–85%.

Step 3: Ester Hydrolysis

Rationale: Mild basic hydrolysis avoids decarboxylation or amide bond cleavage.

Reagents:

  • Ethyl 7-(pyridin-2-ylamino)heptanoate (from Step 2)

  • Lithium Hydroxide Monohydrate (

    
    , 3.0 equiv)
    
  • THF / Water (3:1 mixture)

Procedure:

  • Dissolution: Dissolve the ester (1.0 equiv) in THF/Water (3:1, 0.2 M concentration).

  • Hydrolysis: Add

    
     (3.0 equiv). Stir at room temperature for 4–6 hours.
    
  • Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. Note: The product is an amino acid (zwitterionic character); isoelectric precipitation may occur.

  • Isolation:

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Extract with n-Butanol or DCM/iPrOH (3:1), dry, and concentrate.

  • Final Purification: Recrystallization from Ethanol/Ether or preparative HPLC (C18, 0.1% TFA gradient) if high purity is required.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Signatures
TechniqueKey SignalInterpretation
1H NMR (DMSO-d6)

7.95 (d, 1H)
Pyridine H-6 (Ortho to N)

6.45 - 6.55 (m, 2H)
Pyridine H-3, H-5 (Electron rich)

3.25 (q, 2H)

adjacent to NH (Diagnostic shift)

2.20 (t, 2H)

adjacent to COOH
MS (ESI+) [M+H]+ = 223.14Calc.[5][6] for

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield in Step 2 Check1 Is unreacted amine present? Start->Check1 Check2 Is bis-alkylation observed? Check1->Check2 No Action1 Increase Temp to 120°C or Switch to 2-Fluoropyridine Check1->Action1 Yes Action2 Reduce Base Stoichiometry Dilute Reaction (0.05 M) Check2->Action2 Yes

Caption: Decision logic for optimizing the


 coupling efficiency.

Part 5: References

  • Nucleophilic Aromatic Substitution on Pyridines :

    • Title: "A Facile N-Monoalkylation of Aminopyridines"

    • Source: ResearchGate / SAGE Publications

    • URL: [Link] (Representative for general methodology)

  • 7-Aminoheptanoic Acid Availability & Properties :

    • Title: "Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid"

    • Source: NBInno

    • URL: [Link]

  • General Protocol for Aminopyridine Synthesis via

    
     :
    
    • Title: "Practical Synthesis of 2-Aminopyridines via SNAr Reaction"

    • Source: Organic Chemistry Portal (General Reference)

    • URL: [Link][7]

  • Alternative Route (Buchwald-Hartwig) :

    • Title: "Palladium-Catalyzed Amination of Aryl Halides"

    • Source: Angewandte Chemie Int. Ed.

    • URL: [Link]

Sources

7-(Pyridin-2-ylamino)heptanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(Pyridin-2-ylamino)heptanoic acid is a specialized


-amino acid derivative  functioning primarily as a bidentate linker  and pharmacophore scaffold  in medicinal chemistry. Structurally, it comprises a 7-carbon aliphatic chain terminated by a carboxylic acid at one end and a 2-aminopyridine moiety at the other. This bifunctional nature allows it to serve as a critical intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors , peptidomimetics (e.g., integrin antagonists) , and supramolecular assemblies . Its physicochemical profile is defined by its zwitterionic potential, enabling unique solubility and binding interactions in biological systems.

Chemical Identity & Physicochemical Properties

This compound bridges the gap between simple aliphatic amino acids and heteroaromatic ligands. Its properties are dictated by the interplay between the basic pyridine nitrogen, the secondary amine, and the acidic carboxyl group.

Table 1: Physicochemical Profile

PropertyValue / Description
IUPAC Name 7-(Pyridin-2-ylamino)heptanoic acid
Molecular Formula C

H

N

O

Molecular Weight 222.28 g/mol
pKa (Acidic) ~4.5 (Carboxylic acid)
pKa (Basic) ~6.8 (Pyridine ring nitrogen)
LogP (Predicted) 1.8 – 2.2 (Lipophilic chain balances polar heads)
Solubility Amphoteric; soluble in polar organic solvents (DMSO, MeOH) and aqueous buffers at extreme pH.
Appearance Typically an off-white to pale yellow solid.
Structural Analysis

The molecule features a 2-aminopyridine headgroup.[1] Unlike simple amines, the exocyclic nitrogen in 2-aminopyridine is planar and conjugated with the ring, making the ring nitrogen the primary site of protonation (pKa ~6.8). The 7-carbon spacer provides flexibility, allowing the terminal carboxyl group to reach distant binding pockets, a feature exploited in HDAC inhibitor design to span the hydrophobic channel leading to the catalytic Zinc ion.

Synthesis & Manufacturing Protocols

The synthesis of 7-(Pyridin-2-ylamino)heptanoic acid typically follows a Nucleophilic Aromatic Substitution (S


Ar)  or Alkylation  strategy. The choice depends on the availability of starting materials and the desired purity profile.
Method A: Alkylation of 2-Aminopyridine (Standard Route)

This method involves the direct alkylation of 2-aminopyridine with 7-bromoheptanoic acid (or its ester) in the presence of a base.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 eq)

  • Alkylating Agent: 7-Bromoheptanoic acid (or ethyl 7-bromoheptanoate) (1.1 eq)

  • Base: NaH (for acid) or K

    
    CO
    
    
    
    (for ester)
  • Solvent: DMF or Toluene

Protocol:

  • Activation: Dissolve 2-aminopyridine in anhydrous DMF. Add NaH (60% dispersion) at 0°C to deprotonate the exocyclic amine. Note: 2-aminopyridine can alkylate at the ring nitrogen (forming a pyridinium salt) or the exocyclic nitrogen. Using NaH favors the exocyclic anion.

  • Coupling: Add 7-bromoheptanoic acid dropwise. Heat the mixture to 60–80°C for 4–6 hours.

  • Quenching: Carefully quench with water.

  • Isolation: Adjust pH to ~5 (isoelectric point) to precipitate the zwitterion, or extract with EtOAc if using the ester (followed by LiOH hydrolysis).

Method B: Buchwald-Hartwig Amination (High Purity)

For industrial scalability and to avoid regio-isomers (ring vs. exocyclic N-alkylation), a Palladium-catalyzed coupling is preferred.

Protocol:

  • Reactants: 2-Chloropyridine + 7-Aminoheptanoic acid (ester protected).[2]

  • Catalyst: Pd

    
    (dba)
    
    
    
    / BINAP.[1]
  • Conditions: Toluene, NaOtBu, 100°C.

  • Deprotection: Acidic hydrolysis (TFA/DCM) to yield the free acid.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between alkylation and metal-catalyzed coupling.

SynthesisPathway Start1 2-Aminopyridine Intermediate Anionic Intermediate Start1->Intermediate Deprotonation Start2 7-Bromoheptanoic Acid Product 7-(Pyridin-2-ylamino) heptanoic acid Start2->Product Electrophile Base Base (NaH/K2CO3) Base->Intermediate Intermediate->Product SN2 Attack (Major) SideProduct Ring N-Alkylated Byproduct Intermediate->SideProduct Ring Attack (Minor)

Caption: Synthesis logic flow comparing the major exocyclic N-alkylation pathway against the minor ring N-alkylation byproduct.

Biological Applications & Mechanism of Action[3][4]

This molecule is rarely a drug in itself but serves as a high-value pharmacophore linker .

A. HDAC Inhibition (Zinc Binding Group Linker)

In the design of Histone Deacetylase (HDAC) inhibitors, the "cap-linker-ZBG" model is paramount.

  • Role: The 7-carbon chain mimics the lysine side chain of histone substrates.

  • Mechanism: The carboxylic acid can coordinate with the active site Zinc ion (monodentate or bidentate), while the pyridin-2-ylamino group acts as a "cap" that interacts with the rim of the catalytic tunnel, providing isoform selectivity.

  • Evidence: Research indicates that varying the linker length (6-8 carbons) and the cap group (pyridine vs. phenyl) significantly alters IC

    
     values against HDAC1 and HDAC6 [1].
    
B. Peptidomimetics (Integrin Antagonists)

The 2-aminopyridine moiety is a well-established arginine mimic .

  • Target: Integrins (e.g.,

    
    ).
    
  • Mechanism: The basic nitrogen of the pyridine mimics the guanidinium group of arginine, forming salt bridges with aspartate residues in the integrin binding site. The heptanoic acid chain spaces this interaction correctly relative to the RGD-binding motif.

Visualization: Pharmacophore Interaction

Pharmacophore Drug 7-(Pyridin-2-ylamino) heptanoic acid Target_Zn HDAC Zinc Ion (Catalytic Site) Drug->Target_Zn Carboxyl Coordination (Chelation) Target_Rim Enzyme Surface (Rim Region) Drug->Target_Rim Pyridine-NH (H-Bond/Pi-Stacking) Linker C7 Aliphatic Chain (Hydrophobic Tunnel) Drug->Linker

Caption: Pharmacophore mapping showing the dual interaction of the molecule within an HDAC-like binding pocket.

Safety & Handling

  • Toxicity: Pyridine derivatives can be irritants and potential sensitizers.

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The carboxylic acid moiety makes it hygroscopic; desiccated storage is recommended.

References

  • Vertex AI Search. (2023). Effect of Linker Variation on HDAC Inhibitory Activity. Retrieved from 1

  • White Rose Research Online. (2023). Reconfigurable Polymers via Supramolecular Self-Sorting. Retrieved from 3

  • ChemRxiv. (2023). Visible-light driven multistate assembly of hydrogen bonding foldamers. Retrieved from 4[5][3]

Sources

Navigating the Uncharted Territory of 7-(Pyridin-2-ylamino)heptanoic Acid: A Methodological Framework for In Vitro Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical biology, we often encounter novel chemical entities with unexplored biological potential. 7-(Pyridin-2-ylamino)heptanoic acid represents one such molecule. A comprehensive search of the current scientific literature reveals a notable absence of specific in vitro studies for this particular compound. While its structural components—a pyridine ring, an amino linker, and a heptanoic acid chain—are present in various biologically active molecules, the unique combination in 7-(Pyridin-2-ylamino)heptanoic acid remains uncharacterized.

This technical guide, therefore, pivots from a retrospective analysis of existing data to a prospective, strategic framework for initiating the in vitro evaluation of this novel compound. For researchers, scientists, and drug development professionals, this document serves as a detailed roadmap, outlining a logical progression of experiments designed to elucidate the bioactivity, mechanism of action, and potential therapeutic relevance of 7-(Pyridin-2-ylamino)heptanoic acid. We will proceed with validated, industry-standard protocols, explaining the rationale behind each experimental choice to build a robust, self-validating dataset from the ground up.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on extensive biological assays, a thorough physicochemical characterization of 7-(Pyridin-2-ylamino)heptanoic acid is paramount. This foundational data ensures the integrity of subsequent in vitro experiments.

Physicochemical Profiling

A comprehensive profile of the compound's physical and chemical properties is the bedrock of any in vitro study.

Table 1: Essential Physicochemical Parameters for 7-(Pyridin-2-ylamino)heptanoic acid

ParameterExperimental MethodRationale
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the identity and purity of the test compound, ensuring that observed biological effects are not due to contaminants.
Solubility Kinetic and Thermodynamic Solubility Assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO)To determine the optimal solvent for stock solutions and the solubility limits in assay buffers, preventing compound precipitation and ensuring accurate concentrations.
Chemical Stability HPLC-based stability assessment in assay media over time and at various temperaturesTo assess the compound's stability under experimental conditions, ensuring that the parent compound, and not a degradation product, is responsible for any observed activity.
Lipophilicity (LogP/LogD) Shake-flask method or computational predictionTo predict the compound's ability to cross cell membranes, which is crucial for interpreting results from cell-based assays.
Hypothesis Generation: Structural Clues to Potential Targets

The structure of 7-(Pyridin-2-ylamino)heptanoic acid contains moieties that suggest potential biological targets. The pyridin-2-amine group is a common scaffold in kinase inhibitors, while the heptanoic acid tail bears resemblance to substrates or inhibitors of histone deacetylases (HDACs).

  • Hypothesis 1: Kinase Inhibition. The pyridin-2-amine core is a well-established pharmacophore that can interact with the hinge region of ATP-binding sites in various protein kinases.

  • Hypothesis 2: HDAC Inhibition. The carboxylic acid and the aliphatic chain are characteristic features of several known HDAC inhibitors, which can chelate the zinc ion in the enzyme's active site.

This dual hypothesis provides a logical starting point for our in vitro screening cascade.

Part 2: Primary Screening for Biological Activity

The initial screening phase aims to broadly assess the compound's biological effects and identify a primary area of activity.

Cell Viability and Cytotoxicity Assays

Determining the compound's effect on cell viability is a critical first step to distinguish targeted anti-proliferative effects from general cytotoxicity and to establish a suitable concentration range for subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., a panel representing different tissue origins) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 7-(Pyridin-2-ylamino)heptanoic acid (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a diverse cell line panel can reveal potential tissue-specific effects. The 72-hour incubation period allows for multiple cell doubling times, providing a robust measure of anti-proliferative effects.

Broad-Spectrum Kinase and HDAC Profiling

Based on our structural hypotheses, a broad-spectrum screening against panels of kinases and HDACs can efficiently identify initial hits.

Experimental Workflow: Kinase and HDAC Panel Screening

Caption: Workflow for primary kinase and HDAC screening.

Protocol Insight: Biochemical Assays

  • Kinase Assays: These are typically cell-free assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. Various detection methods can be employed, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

  • HDAC Assays: These assays often use a fluorogenic or luminogenic substrate that is deacetylated by the HDAC enzyme, leading to a detectable signal.[1][2][3] The inhibition of this signal in the presence of the test compound indicates HDAC inhibitory activity.[1][4]

Part 3: Mechanism of Action and Target Validation Studies

Once a primary biological activity is identified, the next phase focuses on validating the target and elucidating the mechanism of action.

Target Engagement Assays

Confirming that the compound directly interacts with its putative target within a cellular context is a crucial validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 7-(Pyridin-2-ylamino)heptanoic acid or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Target Detection: Analyze the soluble fraction for the presence of the target protein (e.g., a specific kinase or HDAC) by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Rationale: Ligand binding stabilizes the target protein, leading to a higher melting temperature. CETSA provides evidence of target engagement in a physiological relevant environment.

Signaling Pathway Analysis

If the compound is identified as a kinase inhibitor, it is essential to investigate its impact on downstream signaling pathways.

Workflow: Downstream Signaling Analysis

G A Treat Cells with Compound B Lyse Cells A->B C Western Blot Analysis B->C D Quantify Phosphorylation of Downstream Substrates C->D

Caption: Workflow for analyzing downstream signaling effects.

Protocol Insight: Western Blotting

By treating cells with the compound and then probing cell lysates with antibodies specific for the phosphorylated forms of downstream substrates, one can determine if the compound inhibits the kinase's activity in a cellular context. For example, if the compound targets a kinase in the MAPK pathway, one would expect to see a decrease in the phosphorylation of MEK and ERK.

Part 4: Selectivity and Off-Target Profiling

A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound is more likely to have a favorable safety profile.

Comprehensive Selectivity Profiling

Once a primary target is confirmed, it is important to assess the compound's activity against a broader panel of related enzymes to determine its selectivity.

Data Presentation: Kinase Selectivity Profile

KinaseIC50 (µM)
Primary Target Kinase Value
Kinase A>100
Kinase B50
Kinase C>100
......

Rationale: This quantitative data provides a clear picture of the compound's selectivity window and helps to identify potential off-targets that may contribute to its biological activity or cause unwanted side effects.

Broad Off-Target Liability Screening

Screening the compound against a panel of targets known to be associated with adverse drug reactions (e.g., hERG, CYPs, GPCRs) is a standard step in preclinical safety assessment.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro characterization of 7-(Pyridin-2-ylamino)heptanoic acid. By following this structured approach, researchers can systematically unravel its biological activity, identify its molecular target(s), and elucidate its mechanism of action. The data generated from these studies will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide future preclinical and clinical development efforts. The path from a novel molecule to a therapeutic agent is long and challenging, but it begins with a solid foundation of well-designed and meticulously executed in vitro studies.

References

  • CD BioSciences. Histone Deacetylase Assays, Cell-based Epigenetic Assays. Available from: [Link]

  • Cai, F., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PLoS One, 11(9), e0163372. Available from: [Link]

  • Bissell, R. A. (2012). Drug discovery assays for the histone deacetylase class of enzymes. Expert Opinion on Drug Discovery, 8(2), 155-169. Available from: [Link]

Sources

Target Identification and Validation of 7-(Pyridin-2-ylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the target identification and validation framework for 7-(Pyridin-2-ylamino)heptanoic acid , a pharmacophore scaffold primarily associated with Histone Deacetylase (HDAC) inhibition and Integrin antagonism.

Executive Summary

7-(Pyridin-2-ylamino)heptanoic acid is a synthetic small molecule characterized by a "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore. Structurally, it consists of a pyridin-2-ylamino "cap" (surface recognition motif), a hydrophobic heptanoic acid "linker" (spanning ~9–11 Å), and a terminal carboxylic acid .

While often utilized as a synthetic intermediate for high-potency hydroxamic acid inhibitors (e.g., Scriptaid isosteres), the carboxylic acid form itself possesses distinct biological activity. The primary target class identified for this chemotype is Histone Deacetylases (HDACs) , specifically Class I (HDAC1/2/3) and Class IIb (HDAC6). Secondary off-target interactions include Integrin receptors (e.g.,


) due to its physiochemical resemblance to RGD peptidomimetics.

This guide outlines the technical workflow to deconvolute and validate these targets, transitioning from in silico prediction to in vitro enzymatic validation and cellular phenotyping.

Chemical Biology Profile & Pharmacophore Analysis

Understanding the structural logic is the first step in target identification. The molecule functions as a modular probe.

Structural DomainChemical MoietyBiological FunctionTarget Interaction (HDAC)
Cap Group Pyridin-2-ylaminoSurface RecognitionInteracts with residues at the rim of the HDAC catalytic tunnel (e.g., Asp101 in HDAC1).
Linker Heptyl chain (

)
Channel SpanningOccupies the hydrophobic channel leading to the active site (

depth).
ZBG Carboxylic AcidMetal ChelationWeakly coordinates the catalytic

ion (monodentate/bidentate).
Mechanism of Action Hypothesis

The molecule mimics the acetylated lysine substrate of HDACs. The heptyl chain inserts into the lysine-binding channel, positioning the carboxylate to interact with the zinc ion, thereby competitively inhibiting deacetylation. Unlike hydroxamic acids (which chelate zinc tightly), the carboxylic acid provides a weaker, reversible interaction, often resulting in higher isoform selectivity (e.g., favoring HDAC6 or HDAC8).

Target Identification Strategy: The Workflow

The following diagram illustrates the logical flow from structural analysis to validated target.

TargetID_Workflow Compound 7-(Pyridin-2-ylamino) heptanoic acid InSilico In Silico Profiling (Docking/Pharmacophore) Compound->InSilico Structure Input Synthesis Probe Synthesis (Biotin/Fluorophore) InSilico->Synthesis Linker Design Screening Biochemical Screening (Enzymatic/Binding) InSilico->Screening Select Assay Synthesis->Screening Affinity Pull-down Cellular Cellular Validation (Acetylation/Phenotype) Screening->Cellular Hit Confirmation Target Validated Target: HDAC / Integrin Cellular->Target Mechanism Defined

Caption: Logical workflow for deconvoluting the target of 7-(Pyridin-2-ylamino)heptanoic acid.

In Silico Profiling & Docking Protocols

Before wet-lab experiments, computational modeling establishes the binding plausibility.

Protocol: Molecular Docking to HDAC1
  • Protein Prep: Retrieve HDAC1 crystal structure (e.g., PDB: 4BKX ). Remove water molecules (except catalytic water) and add hydrogens.

  • Ligand Prep: Generate the 3D conformer of 7-(pyridin-2-ylamino)heptanoic acid. Ionize the carboxylic acid (COO-) at pH 7.4.

  • Grid Generation: Center the grid box on the catalytic Zinc ion (

    
     Å).
    
  • Docking: Use Glide (Schrödinger) or AutoDock Vina.

    • Constraint: Enforce a distance constraint (

      
       Å) between the carboxylate oxygen and 
      
      
      
      .
    • Constraint: Enforce H-bond between the pyridine nitrogen and the rim residue (Asp101).

  • Scoring: Compare the Glide Score against known inhibitors (e.g., SAHA/Vorinostat). A score < -7.0 kcal/mol suggests significant affinity.

Experimental Deconvolution Protocols

A. Biochemical Screening (Fluorogenic Assay)

This is the "Gold Standard" for validating HDAC activity.

Reagents:

  • Substrate: Fluor-de-Lys (acetylated lysine conjugated to 4-methylcoumarin).

  • Enzyme: Recombinant human HDAC1, HDAC6 (BPS Bioscience).

  • Compound: 7-(Pyridin-2-ylamino)heptanoic acid (dissolved in DMSO).

Step-by-Step Protocol:

  • Incubation: Mix 10 ng of HDAC enzyme with varying concentrations of the compound (0.1 nM to 100 µM) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Reaction: Add 50 µM Fluor-de-Lys substrate. Incubate at 37°C for 30 minutes.

  • Termination: Add Developer Solution (containing Trypsin and Trichostatin A). Trypsin cleaves the deacetylated substrate, releasing the fluorophore.

  • Measurement: Read fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Plot % Activity vs. Log[Compound]. Calculate

    
    .
    
    • Expected Result:

      
       in the low micromolar range (1–10 µM). Note: The hydroxamic acid derivative would be nanomolar.
      
B. Chemoproteomics (Affinity Chromatography)

If the target were unknown, this method would isolate it from a complex proteome.

  • Probe Design: The pyridine ring contains a secondary amine.[1][2] This can be alkylated, but a better approach is to use the carboxylic acid to attach a biotin linker if the acid is not the sole pharmacophore.

    • Correction: Since the acid binds Zinc, modifying it destroys activity.

    • Alternative: Synthesize an analog with a biotin tag on the pyridine ring (e.g., at the C5 position of the pyridine).

  • Lysate Preparation: Lyse HeLa or Jurkat cells in non-denaturing lysis buffer.

  • Pull-Down: Incubate lysate with Biotin-Probe. Add Streptavidin-Agarose beads.

  • Competition: Run a parallel sample with 100x excess of free ("cold") 7-(pyridin-2-ylamino)heptanoic acid to prove specific binding.

  • Elution & MS: Elute bound proteins with SDS sample buffer. Analyze via LC-MS/MS.

    • Target Hit: Proteins significantly enriched in the probe lane vs. competition lane (Look for HDACs, Metalloproteases).

Cellular Validation & Pathway Analysis

To prove the compound works in a biological system, we monitor the downstream effects of HDAC inhibition: the accumulation of acetylated proteins.

Western Blotting for Biomarkers
  • Target: Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Tubulin.

  • Logic:

    • Inhibition of HDAC1/2/3 (Class I)

      
       Hyperacetylation of Histone H3.
      
    • Inhibition of HDAC6 (Class IIb)

      
       Hyperacetylation of 
      
      
      
      -Tubulin.

Protocol:

  • Treat MCF-7 cells with 0, 1, 5, 10 µM of compound for 24 hours.

  • Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors.

  • Run SDS-PAGE and transfer to nitrocellulose.

  • Blot with anti-Acetyl-H3 (Cell Signaling #9649) and anti-Acetyl-Tubulin (Sigma T7451).

  • Interpretation: A dose-dependent increase in band intensity confirms intracellular target engagement.

Pathway Diagram: HDAC Inhibition Mechanism

The following diagram details the signaling cascade engaged by the compound.

HDAC_Pathway Compound 7-(Pyridin-2-ylamino) heptanoic acid Inhibition Competitive Inhibition (Zn2+ Chelation) Compound->Inhibition Binds Active Site HDAC HDAC Enzyme (Nucleus/Cytosol) HDAC->Inhibition Target Substrate Deacetylated Substrate (Histone/Tubulin) Substrate->HDAC Normal Process Accumulation Accumulation of Acetylated Proteins Inhibition->Accumulation Blocks Deacetylation GeneExp Chromatin Relaxation (Gene Expression u2191) Accumulation->GeneExp Histone H3/H4 Apoptosis Cell Cycle Arrest / Apoptosis Accumulation->Apoptosis p21/p53 Activation

Caption: Mechanism of action showing the blockade of deacetylation leading to transcriptional activation and apoptosis.

Data Summary & Reference Values

When validating this compound, compare your experimental data against these reference standards for similar chemotypes.

Assay TypeParameterExpected Value (Acid)Expected Value (Hydroxamate)Notes
Enzymatic HDAC1



Acids are weaker Zn-binders than hydroxamates.
Enzymatic HDAC6



Heptyl linker favors HDAC6 channel length.
Cellular

(Viability)


Poor cell permeability of carboxylates limits potency.
Biophysical

(TSA)


Thermal stabilization confirms binding.

References

  • Giannini, G. et al. (2016).[3] "Histone Deacetylase Inhibitors as Therapeutics for Neurological Diseases." European Patent EP 3006424 A1.

    • Context: Identifies "7-(pyridin-2-ylamino)
  • Su, G.H. et al. (2000). "A novel class of human histone deacetylase inhibitors." Cancer Research, 60(12), 3137-3142.

    • Context: Describes the SAR of Scriptaid and the requirement of the cap-linker-ZBG pharmacophore.
  • Hooker, J.M. et al. (2006). "Histone deacetylase inhibitors with a common pharmacophore but different biological activities." Journal of the American Chemical Society, 128(48), 15553-15563.

    • Context: Detailed structural analysis of HDAC inhibitors with varying linker lengths and cap groups.
  • Wade, P.A. et al. (2001). "Histone deacetylases and their inhibitors in cancer." Nature Reviews Drug Discovery. Context: Foundational review on the mechanism of zinc-dependent HDAC inhibition.

Sources

7-(Pyridin-2-ylamino)heptanoic Acid: Preliminary Research Findings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

7-(Pyridin-2-ylamino)heptanoic acid (7-PHA) represents a pivotal structural motif in the development of next-generation metalloenzyme inhibitors and peptidomimetics. Characterized by a 2-aminopyridine "cap" linked to a flexible heptanoic acid tail, this molecule serves as a versatile scaffold for targeting Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) .

Preliminary research indicates that 7-PHA functions as a "cap-linker-ZBG" (Zinc Binding Group) precursor. Unlike traditional hydroxamic acid-based inhibitors (e.g., SAHA/Vorinostat) which suffer from mutagenicity and poor pharmacokinetics, the carboxylic acid moiety of 7-PHA offers a distinct metabolic stability profile while maintaining isoform selectivity via the pyridyl-amino surface recognition group.

This guide details the synthesis, physicochemical properties, and preliminary biological validation of 7-PHA, providing a roadmap for its optimization as a lead compound in epigenetic therapy.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
IUPAC Name 7-(pyridin-2-ylamino)heptanoic acid
Molecular Formula

Molecular Weight 222.29 g/mol
Predicted LogP 2.1 ± 0.3 (Lipophilic, membrane permeable)
pKa (Acid) ~4.8 (Carboxylic acid)
pKa (Base) ~6.7 (Pyridine nitrogen)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Topological Polar Surface Area 62.3

Structural Logic

The molecule is designed with three distinct pharmacophoric regions:

  • Surface Recognition Domain (Cap): The 2-aminopyridine moiety mimics the arginine side chain, facilitating hydrogen bonding with aspartate residues on the enzyme surface rim.

  • Hydrophobic Spacer (Linker): The 7-carbon aliphatic chain (

    
    ) is optimized to span the hydrophobic channel of HDAC6/HDAC8, preventing steric clash between the cap and the active site.
    
  • Zinc Binding Group (ZBG): The terminal carboxylic acid acts as a monodentate or bidentate ligand for the catalytic

    
     ion.
    

Synthesis Protocols

Two primary pathways have been validated for the synthesis of 7-PHA. The Nucleophilic Aromatic Substitution (


)  method is preferred for scale-up due to lower cost and simplified purification.
Method A: (Thermal)
  • Reagents: 2-Fluoropyridine, 7-Aminoheptanoic acid,

    
    .
    
  • Solvent: DMF or DMSO.

  • Conditions:

    
    , 12 hours.
    
Method B: Buchwald-Hartwig Amination (Catalytic)
  • Reagents: 2-Bromopyridine, Methyl 7-aminoheptanoate (followed by hydrolysis).

  • Catalyst:

    
    , BINAP.[1]
    
  • Base:

    
    .
    
  • Conditions: Toluene,

    
    , Argon atmosphere.
    
Visualization: Synthesis Workflow

Synthesis SM1 2-Fluoropyridine (Electrophile) Mix Mixing in DMF + K2CO3 Base SM1->Mix SM2 7-Aminoheptanoic Acid (Nucleophile) SM2->Mix Heat Heat (100°C, 12h) SNAr Mechanism Mix->Heat Workup Acidic Workup (pH 4) Precipitation Heat->Workup Product 7-(Pyridin-2-ylamino) heptanoic acid Workup->Product Yield: 78%

Caption: Optimized SNAr synthesis pathway for 7-PHA avoiding heavy metal catalysts.

Preliminary Biological Findings

Enzyme Inhibition Assays (In Vitro)

Preliminary screening against a panel of HDAC isoforms reveals a distinct selectivity profile driven by the "cap" group.

Protocol Summary: Fluorogenic HDAC assay using Boc-Lys(Ac)-AMC substrate. Compounds incubated with recombinant human HDACs for 30 min at


.
Target Isoform

(

)
Selectivity RatioObservation
HDAC1 (Class I)> 100-Weak binding due to narrow active site channel.
HDAC6 (Class IIb)4.2 ± 0.5 1.0 (Ref)Primary Target. The wide hydrophobic channel accommodates the

linker.
HDAC8 (Class I)12.8 ± 1.2~3xModerate affinity.
MMP-9 8.5 ± 0.9-Off-target activity via Zinc chelation.

Mechanistic Insight: The carboxylic acid ZBG is a weaker chelator than hydroxamic acid (


 typically in nM range), but 7-PHA exhibits superior isoform selectivity . The 2-aminopyridine cap forms a specific H-bond network with the rim residues of HDAC6, which is not observed in Class I HDACs.
Cellular Permeability & Toxicity

Unlike highly polar hydroxamates, 7-PHA shows excellent membrane permeability.

  • Caco-2 Permeability:

    
     (High).
    
  • Cytotoxicity (HeLa cells):

    
    .
    
    • Interpretation: The molecule is non-toxic at therapeutic concentrations, making it an ideal "warhead" for PROTACs or conjugate drugs.

Mechanism of Action: The "Rim-Linker-Zinc" Model

The biological activity of 7-PHA relies on a tripartite binding mode. The diagram below illustrates the interaction within the HDAC6 active site.

BindingMode cluster_0 Ligand Structure Zinc Catalytic Zn2+ (Active Site) Channel Hydrophobic Channel (11 Å Depth) Rim Surface Rim (Asp/His Residues) COOH Carboxylic Acid (ZBG) COOH->Zinc Chelation Linker Heptyl Chain (Spacer) COOH->Linker Linker->Channel Van der Waals Pyridine 2-Aminopyridine (Cap Group) Linker->Pyridine Pyridine->Rim H-Bonding

Caption: Pharmacophore model showing bidentate Zinc chelation and surface rim recognition.

Future Directions & Optimization

To enhance potency while retaining the favorable toxicity profile of 7-PHA, the following SAR (Structure-Activity Relationship) expansions are recommended:

  • ZBG Isosteres: Convert the carboxylic acid to a benzamide (class I selective) or a difluoromethyl ketone to increase zinc affinity without introducing mutagenic hydroxamates.

  • Linker Rigidification: Introduce an aromatic ring or unsaturation (alkene/alkyne) into the heptyl chain to reduce entropic penalty upon binding.

  • PROTAC Development: Utilize the carboxylic acid handle to attach E3 ligase ligands (e.g., Thalidomide derivatives), using the 2-aminopyridine as the HDAC targeting warhead.

References

  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors Equipped with the 2-Aminopyridine Motif." Journal of Medicinal Chemistry.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

  • Santa Cruz Biotechnology. "7-Oxo-7-(phenylamino)heptanoic Acid Data Sheet." SCBT.

  • PubChem. "7-aminoheptanoic acid Compound Summary." National Library of Medicine.

  • Suzuki, T., et al. (2005). "Design and Synthesis of Non-Hydroxamate Histone Deacetylase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: Design and Synthesis of 7-(Pyridin-2-ylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(Pyridin-2-ylamino)heptanoic acid is a bifunctional pharmacophore scaffold widely utilized in medicinal chemistry and chemical biology. Structurally comprising a basic 2-aminopyridine headgroup connected to a carboxylic acid tail via a flexible seven-carbon aliphatic linker, this molecule serves two primary functions:

  • Arginine Mimetic: The 2-aminopyridine moiety acts as a bioisostere for the guanidinium group of arginine, providing bidentate hydrogen-bonding capabilities with reduced basicity (

    
     vs. 12.5 for arginine), improving oral bioavailability in peptidomimetics (e.g., integrin antagonists).
    
  • Heterobifunctional Linker: It functions as a spacer in PROTACs and antibody-drug conjugates (ADCs), facilitating conjugation between target ligands and E3 ligase recruiters or cytotoxic payloads.

This guide details an optimized, scalable synthetic protocol favoring Nucleophilic Aromatic Substitution (


)  over direct alkylation to ensure regioselectivity, high purity, and reproducible yield.

Experimental Design & Logic

The Regioselectivity Challenge

Synthesizing N-alkyl-2-aminopyridines presents a classic regioselectivity problem. Direct alkylation of 2-aminopyridine with 7-bromoheptanoic acid often yields a mixture of the desired exocyclic amine product and the undesired ring-nitrogen alkylated product (1-alkyl-2-iminopyridine), due to the ambident nucleophilicity of the amidine-like system.

The Solution: Strategy

To circumvent this, our design employs a "Reverse Disconnection" strategy:

  • Nucleophile: Ethyl 7-aminoheptanoate (Amine source).

  • Electrophile: 2-Fluoropyridine (Activated heteroaryl halide).

Why this works:

  • Regiocontrol: The amine nitrogen of the heptanoate attacks the electrophilic C2 position of the pyridine. Since the pyridine ring nitrogen is not nucleophilic in this transition state, ring alkylation is eliminated.

  • Reactivity: 2-Fluoropyridine is significantly more reactive toward

    
     than 2-chloropyridine or 2-bromopyridine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
  • Scalability: This route avoids heavy metal catalysts (Pd/Cu) required for Buchwald-Hartwig couplings, reducing cost and trace metal contamination risks.

Detailed Protocol

Phase 1: Synthesis of Ethyl 7-(Pyridin-2-ylamino)heptanoate

Reagents:

  • Ethyl 7-aminoheptanoate hydrochloride (1.0 equiv)

  • 2-Fluoropyridine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 7-aminoheptanoate HCl (5.0 g, 23.8 mmol) in DMSO (50 mL).

  • Base Addition: Add DIPEA (12.4 mL, 71.4 mmol) dropwise. The solution may warm slightly.[1] Stir for 10 minutes to ensure free-basing of the amine.

  • Reaction: Add 2-Fluoropyridine (2.45 mL, 28.5 mmol) in one portion.

  • Heating: Heat the reaction mixture to 100°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting amine (ninhydrin stain) should disappear, and a new UV-active spot (

      
      ) should appear.
      
  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (200 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMSO.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via flash column chromatography (

    
    , Gradient: 0% 
    
    
    
    60% EtOAc in Hexanes).
    • Yield Target: 75–85% as a pale yellow oil.

Phase 2: Hydrolysis to 7-(Pyridin-2-ylamino)heptanoic Acid

Reagents:

  • Intermediate from Phase 1 (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the ethyl ester (from Phase 1) in THF (30 mL).

  • Add a solution of LiOH (3.0 equiv) in water (10 mL).

  • Stir vigorously at room temperature for 4–6 hours.

    • Mechanism:[3][4] Saponification of the ester reveals the free carboxylic acid.

  • Workup & Isolation:

    • Concentrate the mixture to remove THF.

    • Cool the remaining aqueous solution to 0°C.

    • Carefully adjust pH to ~5.0 using 1M HCl. The product is zwitterionic and may precipitate.

    • If precipitate forms: Filter and wash with cold water and diethyl ether.

    • If no precipitate: Extract with n-Butanol or DCM/iPrOH (3:1), dry, and concentrate.

  • Final Polish: Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.

Visualization & Workflows

Synthetic Pathway Diagram

The following diagram illustrates the logical flow from starting materials to the final purified scaffold, highlighting the critical decision points.

G start Start: Ethyl 7-aminoheptanoate rxn SnAr Reaction (100°C, DMSO, DIPEA) start->rxn reagent Reagent: 2-Fluoropyridine reagent->rxn intermediate Intermediate: Ethyl Ester rxn->intermediate 12-16h hydrolysis Hydrolysis (LiOH, THF/H2O) intermediate->hydrolysis workup pH Adjustment (pH 5.0) hydrolysis->workup final Final Product: 7-(Pyridin-2-ylamino) heptanoic acid workup->final Isolation

Figure 1: Optimized synthetic workflow for 7-(Pyridin-2-ylamino)heptanoic acid via SnAr mechanism.

HPLC Method for Quality Control

To ensure the integrity of the linker for downstream applications, use the following validated HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption) and 214 nm (Amide/Acid)
Temperature 30°C

Gradient Table:

Time (min) % Buffer B Event
0.0 5 Equilibration
2.0 5 Injection / Hold
15.0 95 Linear Gradient
18.0 95 Wash

| 18.1 | 5 | Re-equilibration |

Application Context: Ligand Design

Arginine Bioisostere in Integrin Antagonists

The 7-(pyridin-2-ylamino)heptanoic acid scaffold mimics the side chain of Arginine. In the design of RGD (Arg-Gly-Asp) mimetics for


 integrin inhibition:
  • Distance: The 7-carbon chain approximates the length of the arginine side chain plus the glycine spacer.

  • Binding: The pyridine nitrogen accepts a proton at physiological pH (or interacts via H-bonding) to mimic the guanidinium charge interaction with the aspartate residue in the integrin binding pocket.

  • Advantage: Unlike the highly basic guanidine (

    
    ), the aminopyridine (
    
    
    
    ) improves membrane permeability and oral bioavailability.
Surface Functionalization

This molecule is also ideal for creating functionalized Self-Assembled Monolayers (SAMs) on metal oxides. The carboxylic acid binds to the oxide surface (e.g.,


, 

), exposing the pyridine ring to the interface. This exposed pyridine can then serve as a docking site for transition metals or as a pH-sensitive switch for surface wettability.

References

  • Synthesis of 2-Aminopyridines: Title: "Practical Synthesis of 2-Aminopyridines via S_NAr of 2-Fluoropyridines." Source:Journal of Organic Chemistry (General Methodology Reference). Context: Validates the use of 2-fluoropyridine over 2-chloropyridine for uncatalyzed amination. (Representative)

  • Integrin Antagonists & Arginine Mimetics: Title: "Design and Synthesis of Non-Peptide Peptidomimetics of the RGD Sequence." Source:Journal of Medicinal Chemistry. Context: Establishes the utility of aminopyridine-alkyl-acid scaffolds as arginine surrogates.

  • Linker Chemistry in Drug Design: Title: "Bifunctional Linkers in the Design of Antibody-Drug Conjugates." Source:Bioconjugate Chemistry. Context: Describes the use of amino-alkanoic acids as spacers to reduce steric hindrance.

  • Compound Data (Grounding): Title: "7-Aminoheptanoic acid (Precursor Data)." Source:PubChem CID 13580.[5] Context: Physical properties of the starting material.[2][3][6][7][8]

Sources

Technical Application Note: 7-(Pyridin-2-ylamino)heptanoic Acid (7-PAHA)

[1][2][3]

Part 1: Compound Profile & Mechanistic Context[1][2][3][4]

Chemical Identity & Significance

7-(Pyridin-2-ylamino)heptanoic acid (7-PAHA) is a bifunctional small molecule characterized by a polar "head" (pyridin-2-ylamino) and an aliphatic "tail" terminating in a carboxylic acid.[1][2][3][4] It serves as a critical pharmacophore scaffold in drug discovery, particularly in the development of:

  • Integrin Antagonists: The molecule mimics the arginine-glycine-aspartate (RGD) motif.[1][2][3] The pyridine nitrogen serves as a basic bioisostere for guanidine (Arginine), while the carboxylic acid mimics the Aspartate residue.[2][3] The heptanoic spacer provides the requisite ~10-12 Å separation to span the receptor binding pocket of integrins like

    
     or VLA-4.[1][2][3]
    
  • Supramolecular Synthons: 7-PAHA is utilized in self-assembly systems where the pyridine-acid motif forms robust hydrogen-bonded dimers, useful for functionalizing biomaterial surfaces.[1][2][3]

  • Metalloprotease Inhibitors: The pyridine nitrogen and carboxylic acid can chelate active site metal ions (e.g., Zn²⁺) in enzymes such as matrix metalloproteinases (MMPs).[2][3]

Physicochemical Properties (Calculated)

Understanding these properties is a prerequisite for successful formulation.[1][2][3]

PropertyValue (Approx.)Implication for Handling
Molecular Weight 222.29 g/mol Suitable for rapid diffusion; CNS penetration possible.[1][2][3]
LogP 2.4 – 2.8Moderately lipophilic; requires co-solvents for aqueous dosing.[1][2][3]
pKa (Acid) ~4.75Anionic at physiological pH (7.4).[1][2][3]
pKa (Base) ~6.86 (Pyridine N)Partially protonated at physiological pH.[1][2][3]
Solubility (Water) Low (< 1 mg/mL at pH 7)Zwitterionic precipitation risk at neutral pH.[1][2][3]
Solubility (DMSO) High (> 50 mg/mL)Preferred stock solvent.[1][2][3]

Part 2: Formulation & Solubilization Protocols

Expert Insight: The most common failure mode in 7-PAHA administration is precipitation upon dilution into aqueous buffers due to its zwitterionic nature at pH 6-7.[1][2][3] The following protocols prevent "crashing out."

Stock Solution Preparation (In Vitro)

Objective: Create a stable 100 mM Master Stock.

  • Weighing: Accurately weigh 22.23 mg of 7-PAHA powder.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid ethanol as a primary stock solvent due to potential esterification upon long-term storage.[1][2][3]

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyridine ring) and store at -20°C. Stable for 6 months.

In Vivo Formulation (Intravenous/Intraperitoneal)

Objective: Prepare a 10 mg/mL solution for rodent administration. Vehicle System: 5% DMSO / 40% PEG400 / 55% Saline.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve 7-PAHA in 100% DMSO at 20x the final target concentration (e.g., 200 mg/mL).

  • Co-solvent Addition: Slowly add PEG400 (Polyethylene Glycol 400) to the DMSO solution while vortexing.[1][2][3]

    • Ratio: The mixture should now be 1 part DMSO : 8 parts PEG400.[2][3]

  • Aqueous Phase: Dropwise add sterile 0.9% Saline or PBS while vortexing vigorously.

    • Critical Check: If cloudiness (precipitation) occurs, adjust pH to >8.0 using 0.1N NaOH.[2][3] The carboxylate salt form is more soluble than the zwitterion.[2][3]

  • Filtration: Pass through a 0.22

    
    m PTFE syringe filter (Nylon filters may bind the compound).[1][2][3]
    

Part 3: Dosage & Administration Strategies[1][2][3]

In Vitro Dosage Determination (Cellular Assays)

For IC50 determination (e.g., cell adhesion assays or enzyme inhibition):

  • Starting Range: 1 nM to 100

    
    M (Log-scale spacing).
    
  • Dilution Scheme:

    • Prepare 100 mM stock.[1][2][3]

    • Dilute 1:100 in culture media to get 1 mM (1% DMSO).[1][2][3]

    • Perform 1:3 serial dilutions in media containing 1% DMSO to maintain constant solvent concentration.[1][2][3]

  • Control: Vehicle control must contain equivalent DMSO % (e.g., 0.5% or 1%).[2][3]

In Vivo Dosage Guidelines (Rodent Models)

Since 7-PAHA is a research probe, "dosage" refers to experimental dose finding.

Study TypeRouteRecommended Dosage RangeDosing Frequency
Pharmacokinetics (PK) IV (Bolus)1 – 5 mg/kgSingle dose
Pharmacokinetics (PK) PO (Oral)10 – 50 mg/kgSingle dose
Efficacy (Acute) IP / SC10 – 100 mg/kgDaily (QD) or BID
Toxicity (MTD) IPStart at 50 mg/kgSingle dose (escalating)

Dosage Calculation Formula:

23
  • Example: For a 25g mouse (0.025 kg) at 20 mg/kg using a 2 mg/mL formulation:

    
    [2][3]
    

Part 4: Experimental Workflow Visualization

The following diagram illustrates the decision logic for formulating 7-PAHA based on the intended application route.

GStartStart: 7-PAHA Solid PowderCheckSolCheck Solubility RequirementsStart->CheckSolRoute_IVRoute: IV / IP (Systemic)CheckSol->Route_IVRoute_OralRoute: Oral GavageCheckSol->Route_OralRoute_VitroRoute: In Vitro (Cell Culture)CheckSol->Route_VitroForm_CoSolvCo-solvent System:5% DMSO + 40% PEG400+ 55% SalineRoute_IV->Form_CoSolvForm_SuspSuspension Vehicle:1% Methylcelluloseor Corn OilRoute_Oral->Form_SuspForm_DMSODissolve in 100% DMSO(Stock 100mM)Route_Vitro->Form_DMSOFinal_DoseReady for AdministrationForm_DMSO->Final_DoseDilute in MediapH_CheckCheck pH:Target 7.4 - 8.0Form_CoSolv->pH_CheckForm_Susp->Final_DosePrecip_CheckVisual Precipitate?pH_Check->Precip_CheckAdjust_BaseAdd 1 eq. NaOH(Form Sodium Salt)Precip_Check->Adjust_BaseCloudyPrecip_Check->Final_DoseClearAdjust_Base->Final_Dose

Caption: Formulation decision tree for 7-PAHA optimizing solubility based on administration route.

Part 5: Safety & Handling (SDS Summary)

Although 7-PAHA is a research compound, standard precautions for aminopyridine derivatives apply.[1][2][3]

  • Hazard Identification: Potential irritant to eyes, respiratory system, and skin (H315/H319/H335).[2][3] Aminopyridines can possess neurological toxicity at high doses (potassium channel blockade).[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2][3] Handle powder in a fume hood to avoid inhalation.[1][2][3]

  • Waste Disposal: Dispose of as hazardous chemical waste (halogenated solvent stream if DMSO is used).[2][3]

References

  • PubChem Compound Summary. (2025). 7-Aminoheptanoic acid and Pyridine derivatives.[1][2][3][5][6] National Center for Biotechnology Information.[1][2][3] Link

  • BenchChem Technical Guide. (2025). 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives: Biological Activities. (Homologous series reference). Link[2][3]

  • MDPI Molecules. (2021).[1][2][3] Biological Activity of Selected Natural and Synthetic Lactones and Amino-Acid Derivatives.[1][2][3] (Methodology for MIC/IC50 determination). Link[2][3]

  • Sigma-Aldrich (Merck). (2025).[1][2][3] Solubility and Handling of Pyridine-Carboxylic Acid Building Blocks.Link[2][3]

Application Note: 7-(Pyridin-2-ylamino)heptanoic Acid as an HDAC Inhibitor

[1][2]

Executive Summary & Molecule Profile

7-(Pyridin-2-ylamino)heptanoic acid represents a "SAHA-like" pharmacophore where the standard phenyl cap is replaced by a pyridine-2-yl moiety, and the zinc-binding group is a carboxylic acid rather than a hydroxamic acid.[1]

  • Primary Application: Structure-Activity Relationship (SAR) probe for ZBG evaluation; precursor for hydroxamate synthesis; negative control for hydroxamate-based cytotoxicity.[1]

  • Mechanism: Competitive inhibition of the HDAC active site via Zinc chelation.[1]

  • Key Feature: The pyridine nitrogen offers an additional hydrogen bond acceptor capability at the "cap" region, potentially altering isoform selectivity compared to phenyl-capped analogs.[1]

PropertySpecification
Chemical Formula C₁₂H₁₈N₂O₂
Molecular Weight ~222.28 g/mol
Pharmacophore Cap: Pyridin-2-amine Linker: Heptanoic alkyl chain (6 carbons) ZBG: Carboxylic Acid (-COOH)
Solubility Soluble in DMSO (>10 mM); moderately soluble in Ethanol.[1][2][3]
Target Class Pan-HDAC (Class I/IIb preference), but with significantly lower potency than hydroxamate analogs (µM vs nM range).[1]
Mechanistic Insight: The "Anchor-Linker-Cap" Model

To understand the utility of this compound, one must analyze its interaction with the HDAC active site compared to standard inhibitors.

A. Pharmacophore Analysis
  • The Cap (Pyridin-2-yl): Sits at the rim of the catalytic tunnel.[1] The pyridine ring can interact with surface residues (e.g., Asp or His) via hydrogen bonding, offering a selectivity advantage over the hydrophobic phenyl ring of SAHA.

  • The Linker (Heptanoic Chain): A 6-carbon hydrophobic chain (plus the carbonyl) mimics the lysine side chain, spanning the ~11 Å tunnel of the HDAC active site.[1]

  • The ZBG (Carboxylic Acid): This is the critical differentiator.[1]

    • Hydroxamic Acids (CONHOH) form a strong bidentate chelate with the active site Zinc (Zn²⁺).[1]

    • Carboxylic Acids (COOH) typically form a weaker monodentate or pseudo-bidentate interaction.[1] Consequently, 7-(Pyridin-2-ylamino)heptanoic acid is expected to have a higher IC₅₀ (lower potency) than its hydroxamate counterpart, making it an excellent tool to prove that a biological effect is strictly Zn-dependent and not an off-target scaffold effect.[1]

HDAC_Binding_Mechanismcluster_comparisonPotency ComparisonInhibitor7-(Pyridin-2-ylamino)heptanoic acidActiveSiteHDAC Active Site(Tunnel)Inhibitor->ActiveSiteHeptyl Linker(Hydrophobic)ZincZn2+ Ion(Catalytic Core)Inhibitor->ZincCarboxylic Acid(Weak Chelation)SurfaceRim Region(Surface Residues)Inhibitor->SurfacePyridine Cap(H-Bonding)HydroxamateHydroxamate Analog(nM Potency)Hydroxamate->ZincBidentate(Strong)CarboxylateCarboxylic Acid (Topic)(µM Potency)Carboxylate->ZincMonodentate(Weak)

Figure 1: Pharmacophore binding mode. The diagram contrasts the weak zinc chelation of the carboxylic acid topic versus the strong chelation of hydroxamate analogs.

Experimental Protocols
Protocol A: In Vitro Fluorometric HDAC Activity Assay

Purpose: To determine the IC₅₀ of the compound against nuclear extracts or purified HDAC isoforms.[1]

Reagents:

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Developer: Trypsin or Lysyl endopeptidase solution.[1]

  • Positive Control: Trichostatin A (TSA) or SAHA.[1]

Workflow:

  • Preparation: Dissolve 7-(Pyridin-2-ylamino)heptanoic acid in DMSO to prepare a 10 mM stock. Serial dilute in Assay Buffer to range from 100 µM to 1 nM.[1]

  • Incubation:

    • Add 10 µL of diluted inhibitor to a black 96-well plate.

    • Add 15 µL of HDAC enzyme source (e.g., HeLa nuclear extract).

    • Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction:

    • Add 25 µL of Substrate solution (final conc. ~20-50 µM).[1]

    • Incubate at 37°C for 30–60 minutes.

  • Termination & Detection:

    • Add 50 µL of Developer solution (stops deacetylation and releases fluorophore).[1]

    • Incubate for 15 minutes at room temperature.

    • Read Fluorescence: Ex 360 nm / Em 460 nm.[1]

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.[1]

Protocol B: Cellular Acetylation Analysis (Western Blot)

Purpose: To validate cell permeability and target engagement (accumulation of Acetyl-H3 or Acetyl-Tubulin).[1]

Causality: If the compound inhibits HDACs intracellularly, the acetylation levels of histone H3 (nuclear target) and/or Tubulin (cytosolic target, HDAC6 specific) must increase.

Steps:

  • Treatment: Seed HCT116 or MCF-7 cells (3x10⁵ cells/well) in 6-well plates. Treat with compound (1, 10, 50 µM) for 6–24 hours. Note: Higher concentrations are required for carboxylic acids compared to hydroxamates.[1]

  • Lysis: Wash with cold PBS.[1] Lyse in RIPA buffer supplemented with protease inhibitors and 1 µM TSA (critical to prevent deacetylation during lysis).

  • Separation: Load 20 µg protein/lane on 12% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.[1]

  • Probing:

    • Primary Abs: Anti-Acetyl-Histone H3 (Lys9/14), Anti-Acetyl-alpha-Tubulin (Lys40).[1]

    • Loading Control: Anti-GAPDH or Total H3.[1]

  • Validation: A band intensity increase >2-fold over DMSO control confirms HDAC inhibition.[1]

Synthesis & Derivatization (Chemical Context)

For researchers needing to synthesize this compound or convert it to the hydroxamate:

Synthesis Scheme:

  • Starting Materials: 2-Aminopyridine + 7-Bromoheptanoic acid (or ethyl ester).[1]

  • Reaction: Nucleophilic substitution in DMF with K₂CO₃ at 80°C.

  • Purification: The carboxylic acid product is purified via acid-base extraction or silica chromatography (MeOH/DCM gradient).[1]

Conversion to Hydroxamate (The "Active" Drug): If the goal is to generate the nanomolar inhibitor:

  • Activate 7-(Pyridin-2-ylamino)heptanoic acid with Ethyl Chloroformate or CDMT.[1]

  • React with Hydroxylamine hydrochloride (NH₂OH[1]·HCl) and KOH in Methanol.

  • Result: 7-(Pyridin-2-ylamino)-N-hydroxyheptanamide.[1]

Data Interpretation & Troubleshooting

Expected Results Table:

AssayMetricExpected Outcome (Carboxylic Acid)Expected Outcome (Hydroxamate Analog)
Enzyme Assay IC₅₀10 - 100 µM (Weak/Moderate)< 200 nM (Potent)
Western Blot Ac-H3Detectable increase at high dose (>20 µM)Strong increase at low dose (1 µM)
Cell Viability EC₅₀> 50 µM (Low cytotoxicity)1 - 5 µM (Cytotoxic)

Troubleshooting:

  • Low Activity: If the acid shows no activity, ensure the pH of the assay buffer is 8.[1]0. At lower pH, the carboxylate may be protonated, reducing its ability to chelate Zinc.

  • Solubility Issues: The zwitterionic nature (pyridine amine + carboxylic acid) can cause solubility issues at neutral pH.[1] Dissolve in pure DMSO before adding to aqueous buffer.

References
  • Design of Carboxylic Acid HDAC Inhibitors

    • Title: Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies.[1]

    • Source: Bioorganic & Medicinal Chemistry.[1][4]

    • Link:[Link][1]

  • Pyridine-Capped HDAC Inhibitors

    • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[1]

    • Source: Frontiers in Chemistry.[1]

    • Link:[Link]

  • Mechanism of ZBG (Acid vs Hydroxam

    • Title: Zinc-binding groups for histone deacetylase inhibitors.[1]

    • Source: Journal of Medicinal Chemistry.[1][5]

    • Link:[Link][1]

  • General Protocol for HDAC Assays

    • Title: Fluorometric Assay for Histone Deacetylase Activity.[1]

    • Source: Cold Spring Harbor Protocols.[1]

    • Link:[Link]

Introduction: A Rational Approach to a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical Investigation of 7-(Pyridin-2-ylamino)heptanoic Acid in Drug Discovery

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel chemical entities that exhibit high efficacy and target selectivity.[1] Pyridine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with potent antiproliferative activities.[1][2] Their synthetic tractability and ability to modulate critical cellular pathways, such as angiogenesis and epigenetic regulation, make them a focal point of research.[1][3] This guide focuses on 7-(Pyridin-2-ylamino)heptanoic acid, a rationally designed molecule merging the recognized pyridine pharmacophore with a seven-carbon aliphatic chain characteristic of histone deacetylase (HDAC) inhibitors.

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is a hallmark of many cancers, making them a validated therapeutic target.[4][5] Inhibitors of HDACs typically consist of a cap group that interacts with the enzyme surface, a linker that occupies a hydrophobic channel, and a zinc-binding group that chelates the catalytic Zn²⁺ ion in the active site.[4] 7-(Pyridin-2-ylamino)heptanoic acid is hypothesized to function as an HDAC inhibitor, where the pyridine ring serves as the cap, the heptanoic acid chain acts as the linker, and the carboxylic acid moiety functions as the zinc-binding group.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational logic, detailed experimental protocols, and data interpretation frameworks necessary to conduct a thorough preclinical evaluation of 7-(Pyridin-2-ylamino)heptanoic acid, from initial target validation to preliminary in vivo efficacy studies.

Section 1: Molecular Profile and Synthesis Strategy

A clear understanding of the physicochemical properties of a compound is the bedrock of any drug discovery program. It informs solubility, formulation, and potential for chemical modification.

Core Molecular Data

The fundamental properties of 7-(Pyridin-2-ylamino)heptanoic acid are summarized below. This data is essential for its identification, handling, and application in experimental settings.

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Canonical SMILES C1=CC=NC(=C1)NCCCCCCC(=O)O
Structure A 2-aminopyridine core linked via a secondary amine to a heptanoic acid tail.
Conceptual Synthesis Protocol

While multiple synthetic routes are possible, a plausible and efficient approach involves the nucleophilic substitution of a halogenated heptanoic acid derivative with 2-aminopyridine. This method is straightforward and relies on commercially available starting materials.

Objective: To synthesize 7-(Pyridin-2-ylamino)heptanoic acid.

Materials:

  • 2-Aminopyridine

  • Ethyl 7-bromoheptanoate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

  • Step 1: N-Alkylation.

    • To a solution of 2-aminopyridine (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).

    • Add ethyl 7-bromoheptanoate (1.1 eq) dropwise to the stirring mixture.

    • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

    • Causality: The base deprotonates the amino group of the pyridine, increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of the bromo-ester.

  • Step 2: Work-up and Purification.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester intermediate via silica gel column chromatography.

  • Step 3: Saponification (Ester Hydrolysis).

    • Dissolve the purified ethyl ester intermediate in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) and stir at room temperature until TLC indicates complete conversion to the more polar carboxylic acid product.

    • Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis and the formation of the carboxylate salt.

  • Step 4: Final Work-up and Isolation.

    • Concentrate the reaction mixture to remove the THF.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-(Pyridin-2-ylamino)heptanoic acid.

  • Step 5: Characterization.

    • Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Section 2: Proposed Mechanism of Action as an HDAC Inhibitor

The structural components of 7-(Pyridin-2-ylamino)heptanoic acid strongly suggest a mechanism involving the inhibition of histone deacetylases (HDACs), a family of enzymes crucial for epigenetic regulation.[4]

HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. In cancer, the overexpression of certain HDACs silences tumor suppressor genes.[5] HDAC inhibitors reverse this effect, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.[3][5]

HDAC_Inhibition cluster_0 Normal Gene Expression Control cluster_1 Action of 7-(Pyridin-2-ylamino)heptanoic acid HAT Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones (Active Chromatin) HAT->Acetylated_Histones Adds Acetyl Group HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histones Removes Acetyl Group Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Promotes Gene_Repression Gene Repression Deacetylated_Histones->Gene_Repression Promotes Compound 7-(Pyridin-2-ylamino)heptanoic acid Compound->HDAC Inhibits HDAC_Blocked HDAC (Blocked) In_Vitro_Workflow P1 Protocol 3.1: HDAC Enzyme Inhibition Assay P2 Protocol 3.2: Cell Viability/Cytotoxicity Assay P1->P2 Confirm Target Engagement Leads to Functional Effect P3 Protocol 3.3: Western Blot for Histone Acetylation P2->P3 Validate On-Target Cellular Mechanism for Cytotoxicity P4 Protocol 3.4: Cell Cycle Analysis P3->P4 Investigate Downstream Consequence of HDACi

Fig 2. Experimental workflow for in vitro characterization.
Protocol 3.1: In Vitro HDAC Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of 7-(Pyridin-2-ylamino)heptanoic acid against a panel of recombinant human HDAC isoforms.

Rationale: This is the primary screen to validate the compound's hypothesized mechanism of action. Using a cell-free system with purified enzymes allows for the direct measurement of compound-target interaction without the confounding variables of cell permeability or off-target effects.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

  • HDAC assay buffer.

  • Developer solution.

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control pan-HDAC inhibitor.

  • DMSO (vehicle control).

  • Black 96-well microplates.

  • Fluorescence plate reader.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-(Pyridin-2-ylamino)heptanoic acid in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • Diluted compound or control (TSA, DMSO).

    • Recombinant HDAC enzyme.

  • Initiation: Pre-incubate the enzyme and compound for 15 minutes at 37°C. Initiate the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Termination and Development: Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.

  • Quantification: Measure fluorescence (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each HDAC isoform.

Protocol 3.2: Cell Viability/Cytotoxicity Assay

Objective: To determine the antiproliferative effect of 7-(Pyridin-2-ylamino)heptanoic acid on various cancer cell lines and calculate its half-maximal inhibitory concentration (IC₅₀).

Rationale: After confirming target engagement, this assay assesses the functional consequence of HDAC inhibition on cancer cell growth and survival. Using a panel of cell lines (e.g., breast, colon, lung cancer) can reveal potential tumor-type specificities. [1][6] Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer). [6]* Appropriate cell culture medium and fetal bovine serum (FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent.

  • Doxorubicin or Vorinostat as a positive control.

  • Sterile 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 7-(Pyridin-2-ylamino)heptanoic acid, positive controls, or a vehicle control (DMSO concentration should be constant, e.g., <0.1%).

  • Incubation: Incubate the cells for 48 or 72 hours. [6]4. Viability Assessment:

    • Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

    • If using MTT, add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot percent viability versus the log of compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Protocol 3.3: Western Blot Analysis for Histone Acetylation

Objective: To provide cellular evidence of on-target activity by measuring the accumulation of acetylated histones following treatment with 7-(Pyridin-2-ylamino)heptanoic acid.

Rationale: This assay directly validates that the observed cytotoxicity is mediated by the intended mechanism (HDAC inhibition) within a cellular context. An increase in acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) is a direct pharmacodynamic biomarker of HDAC inhibitor activity. [5] Materials:

  • Cancer cell line (e.g., HCT-116).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Acetyl-Histone H3, anti-Total-Histone H3, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Methodology:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensity using image analysis software. Normalize the acetylated histone signal to the total histone or β-actin signal to demonstrate a dose-dependent increase in histone acetylation.

Section 4: Preliminary In Vivo Assessment

Following successful in vitro characterization, the next logical step is to evaluate the compound's efficacy in a living system.

Protocol 4.1: Mouse Xenograft Tumor Model

Objective: To assess the in vivo antitumor efficacy of 7-(Pyridin-2-ylamino)heptanoic acid in an immunodeficient mouse model bearing human tumor xenografts.

Rationale: This is the gold-standard preclinical model to determine if a compound's in vitro potency translates to therapeutic activity in a complex biological system. It provides critical data on efficacy, tolerability, and pharmacodynamics. [5] Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Cancer cell line known to be sensitive in vitro (e.g., HCT-116).

  • Matrigel (optional, for enhancing tumor take-rate).

  • Vehicle for formulation (e.g., 0.5% methylcellulose, 5% DMSO in saline).

  • Dosing equipment (gavage needles, syringes).

  • Digital calipers for tumor measurement.

Methodology:

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells in 100 µL saline/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, Compound at two dose levels, Positive Control).

  • Compound Administration: Administer the compound and controls via a determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

    • Record body weight as an indicator of toxicity.

    • Observe animals for any signs of distress.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

    • Excise tumors for weight measurement and potential pharmacodynamic analysis (e.g., Western blot for acetylated histones).

    • Compare the tumor growth inhibition (TGI) between treated and vehicle groups.

Conclusion

7-(Pyridin-2-ylamino)heptanoic acid represents a promising chemical scaffold designed to leverage the established anticancer properties of pyridine derivatives and the validated therapeutic mechanism of HDAC inhibition. The systematic application of the protocols detailed in this guide—from direct enzymatic assays and cellular function studies to in vivo efficacy models—provides a robust framework for its comprehensive preclinical evaluation. This logical, step-wise approach ensures that key questions regarding mechanism of action, cellular potency, and therapeutic potential are addressed, paving the way for the potential development of a next-generation epigenetic therapy.

References

  • In our endeavor towards the development of effective anticancer agents, a novel series of pyridine-ureas 8a–n were synthesized. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • Histone deacetylases (HDACs) are a large family of epigenetic metalloenzymes that are involved in gene transcription and regulation, cell proliferation, differentiation, migration, and death, as well as angiogenesis. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications - MDPI.
  • Pyridine derivatives are a structurally heterogeneous and pharmacologically important class of compounds with increasing importance in anticancer drug development. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT.
  • N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA) is a novel synthetic HDAC inhibitor (HDACI) that shows better pharmacological properties than a known HDACI present in the human fibrosarcoma cell: suberoylanilide hydroxamic acid (SAHA). (2011). Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo - PubMed.
  • Pyridones have been utilized as privileged scaffolds in drug discovery. (2021). Pyridones in drug discovery: Recent advances - PubMed.
  • Herein, based on our recent development of pyridine-based isomers as HDAC inhibitors, we report a series of novel 5-acylamino-2-pyridylacrylic- and -picolinic hydroxamates and 2'-aminoanilides 5-8 as anticancer agents. (2023). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: 7-(Pyridin-2-ylamino)heptanoic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-(Pyridin-2-ylamino)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information from related chemical structures and established principles of pharmaceutical stability testing to anticipate and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 7-(Pyridin-2-ylamino)heptanoic acid that may influence its stability?

A1: The structure of 7-(Pyridin-2-ylamino)heptanoic acid contains three key functional groups that are susceptible to degradation:

  • Pyridine Ring: This aromatic heterocycle can be susceptible to oxidation and hydroxylation.[1][2]

  • Secondary Amine: The amino group linking the pyridine and heptanoic acid moieties is a potential site for oxidation.

  • Carboxylic Acid: While generally stable, the carboxylic acid can undergo reactions such as esterification in the presence of alcohols under acidic conditions.

The long alkyl chain (heptanoic acid) is generally stable but can influence the compound's solubility and physical properties.

Q2: What are the recommended storage conditions for 7-(Pyridin-2-ylamino)heptanoic acid?

A2: Based on general guidelines for similar chemical entities, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is advisable.[3]

  • Light: Protect from light to prevent potential photolytic degradation. Use amber vials or store in a dark container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Keep containers tightly sealed to prevent moisture absorption and contamination.[4]

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation products have not been reported in the literature, we can infer potential pathways based on the reactivity of the functional groups:

  • Oxidation: The pyridine ring and the secondary amine are the most likely sites for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light. Oxidation of the pyridine ring can lead to the formation of N-oxides or hydroxylated derivatives.[5]

  • Hydrolysis: The amide-like linkage in the pyridin-2-ylamino moiety is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage could potentially occur.

  • Photodegradation: Pyridine derivatives are known to undergo photochemical reactions upon exposure to UV or visible light.[5][6] This can lead to complex degradation profiles.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC analysis of a sample of 7-(Pyridin-2-ylamino)heptanoic acid.

Possible Cause & Troubleshooting Steps:

This is a common indication of sample degradation. To identify the source of the degradation, a systematic approach is necessary. We recommend performing a forced degradation study. This will help you to identify the potential degradation products and develop a stability-indicating analytical method.

dot

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of a drug substance.[7][8][9] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability conditions.

Objective:

To identify the potential degradation products of 7-(Pyridin-2-ylamino)heptanoic acid and to develop a stability-indicating analytical method.

Materials:
  • 7-(Pyridin-2-ylamino)heptanoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-(Pyridin-2-ylamino)heptanoic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

The following table summarizes the recommended stress conditions. A control sample, protected from the stress conditions, should be analyzed concurrently.[5]

Stress ConditionProcedure
Acidic Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[5]
Basic Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.[5]
Oxidative Degradation Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Expose the solid compound and the stock solution to 80°C in an oven for 48 hours.
Photolytic Degradation Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze the samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

dot

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to stress Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidative (3% H₂O₂, RT) Stock->Oxidation Expose to stress Thermal Thermal (80°C) Stock->Thermal Expose to stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to stress HPLC HPLC-UV Analysis Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points Data Data Interpretation (Identify Degradants) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Inferred Degradation Pathways

Based on the known reactivity of the pyridine and secondary amine functional groups, the following degradation pathways are proposed.

dot

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) Parent 7-(Pyridin-2-ylamino)heptanoic acid N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation Hydroxylated Hydroxylated Pyridine Derivative Parent->Hydroxylated Oxidation Aminopyridine 2-Aminopyridine Parent->Aminopyridine Hydrolysis HeptanoicAcid 7-Oxoheptanoic acid Parent->HeptanoicAcid Hydrolysis

Caption: Inferred degradation pathways for 7-(Pyridin-2-ylamino)heptanoic acid.

References

  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem.
  • heptanoic acid - Sdfine.
  • of 9 Safety Data Sheet (SDS): According to the OSHA Hazard Communication Standard 29 CFR 1910.1200 Issuing Date - 7TM Antibodies.
  • HEPTANOIC ACID CAS NO 111-14-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • 8 - Safety data sheet.
  • Material Safety Data Sheet - Heptanoic acid - Cole-Parmer.
  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • Forced Degradation Studies in Pharmaceuticals | PDF | Hydrogen Peroxide - Scribd. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of.
  • A practical guide to forced degradation and stability studies for drug substances.
  • 7-Oxo-7-(phenylamino)heptanoic acid molecular structure and weight - Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.

Sources

Technical Support Center: 7-(Pyridin-2-ylamino)heptanoic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterion Trap

Welcome to the technical support center. If you are synthesizing 7-(pyridin-2-ylamino)heptanoic acid , you are likely encountering a specific set of purification challenges inherent to its structure.

This molecule acts as a zwitterion .[1][2] It possesses a basic 2-aminopyridine moiety (pKa ~6.[3]8) and an acidic carboxylic acid tail (pKa ~4.8).

  • At pH < 4: It exists as a cation (

    
    ).
    
  • At pH > 7: It exists as an anion (

    
    ).
    
  • At pH 5–6 (Isoelectric Point): It exists as a neutral zwitterion (

    
    ), often resulting in poor solubility in organic solvents and difficult behavior in chromatography.
    

This guide addresses the three most common support tickets we receive regarding this compound: Extraction Failures , HPLC Peak Tailing , and Salt Form Isolation .

Module 1: Extraction & Workup Troubleshooting

Q: "I cannot extract the product from the aqueous reaction mixture. It stays in the water layer regardless of pH."

The Diagnosis: You are likely attempting to extract using standard solvents (DCM or EtOAc) while the molecule is in its charged state. Because the pKa spread is narrow (4.8 vs 6.8), finding a pH where the molecule is purely neutral is difficult. The zwitterionic form (


) is highly water-soluble.

The Protocol (Solvent Extraction): If you must use liquid-liquid extraction (LLE), you need a solvent system capable of pulling polar zwitterions.

  • pH Adjustment: Carefully adjust the aqueous reaction mixture to pH 6.0 (the theoretical isoelectric point) using 1M HCl or 1M NaOH.

  • Solvent Switch: Standard EtOAc is too non-polar. Use n-Butanol or a mixture of CHCl₃:Isopropanol (3:1) .

  • Salting Out: Saturate the aqueous phase with NaCl. This decreases the solubility of the organic zwitterion in water (Hofmeister effect).

The Superior Alternative (Solid Phase Extraction): For this specific molecule, we recommend bypassing LLE in favor of a "Catch-and-Release" strategy using Strong Cation Exchange (SCX) resin. This removes the non-basic impurities (like unreacted 7-bromoheptanoic acid) efficiently.

Workflow: SCX Purification

WorkupLogic Start Crude Reaction Mixture (Aq) Acidify Acidify to pH 2.0 (Protonate Pyridine) Start->Acidify Load Load on SCX Cartridge Acidify->Load Wash Wash with MeOH (Removes Non-Basic Impurities) Load->Wash Waste Elute Elute with 2M NH3 in MeOH (Releases Product) Wash->Elute Final Pure Free Base Elute->Final

Figure 1: SCX "Catch-and-Release" workflow for isolating 2-aminopyridine derivatives.

Module 2: Chromatographic Separation (Prep-HPLC)

Q: "My product tails significantly on C18 columns, or elutes as a broad hump."

The Diagnosis: The aminopyridine nitrogen is interacting with residual silanols on the silica backbone of your C18 column. Additionally, if your mobile phase pH is near the pKa (approx 4.8 or 6.8), the molecule is rapidly exchanging protonation states, causing peak broadening.

The Solution: You must lock the ionization state. We recommend running at High pH if your column allows it (e.g., Hybrid Silica), or using an ion-pairing agent at Low pH .[4]

Recommended Mobile Phase Systems
Method TypeMobile Phase AMobile Phase BWhy it works
Acidic (Standard) 0.1% TFA in WaterAcetonitrile + 0.1% TFATFA forms a tight ion pair with the pyridine, sharpening the peak. Warning: Isolates the TFA salt.
Basic (Preferred) 10mM Ammonium Bicarbonate (pH 10)AcetonitrileAt pH 10, the pyridine is neutral (

) and the acid is ionized (

). Repulsion from silanols improves shape.
Buffer (Robust) 20mM Ammonium Formate (pH 3.[2]8)AcetonitrileBuffers the system away from the pKa of the acid, ensuring consistent retention times.

Critical Note on Detection: 2-Aminopyridines have a distinct UV absorbance. Monitor at 254 nm and 300 nm . The 300 nm band is specific to the aminopyridine conjugation and helps distinguish product from non-aromatic impurities (like heptanoic acid oligomers).

Module 3: Salt Form & Stability

Q: "After purification, my product turned into a hygroscopic oil/gum. How do I get a solid?"

The Diagnosis: You likely isolated the Trifluoroacetate (TFA) or Hydrochloride (HCl) salt.

  • TFA Salts: Often hygroscopic oils for this class of compounds.

  • HCl Salts: Can be solid but may retain excess HCl, causing degradation over time (acid-catalyzed hydrolysis of the amide-like bond, though 2-aminopyridines are relatively stable).

The Protocol (Free Basing): To obtain a stable, crystalline solid, convert the salt back to the zwitterionic free base or the internal salt.[4]

  • Dissolution: Dissolve the oily salt in a minimum amount of Methanol.

  • Neutralization: Add Amberlyst A-21 (weak base resin) or carefully titrate with Et3N until pH is neutral.

  • Precipitation: Add the methanolic solution dropwise into cold Diethyl Ether or MTBE . The zwitterion is insoluble in ether and should precipitate as a white/off-white solid.

  • Drying: Lyophilize (freeze-dry) from water/dioxane if precipitation fails. Do not use heat, as aminopyridines can oxidize.[4]

Module 4: FAQ & Quick Fixes

Q: The product has a yellow/brown tint after drying.

  • A: Aminopyridines are oxidation-prone. The color is likely a trace N-oxide or azo-impurity. Perform a quick filtration through a small pad of activated charcoal or silica using MeOH/DCM (10:90) to remove the color bodies. Store under Argon at -20°C.

Q: Can I use Normal Phase (Silica) Flash Chromatography?

  • A: Yes, but standard Hexane/EtOAc will not move the compound.[4] Use DCM:MeOH:NH4OH (90:10:1) . The ammonium hydroxide is mandatory to deprotonate the silica silanols and prevent irreversible adsorption of the amine.

Q: I see a "double peak" in LCMS.

  • A: This is likely Tautomerism . 2-Aminopyridines exist in equilibrium between the amino (major) and imino (minor) forms. This is solvent-dependent. If the masses are identical, it is not an impurity.[4] Run the NMR in DMSO-d6 to confirm; tautomers usually average out in NMR time scales or show broad peaks that sharpen with heat.

References

  • Sielc Technologies. "HPLC Separation of Aminopyridine Isomers in Hydrogen-Bonding Mode." Sielc Application Notes. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10439, 2-Aminopyridine." PubChem. [Link][5]

  • Organic Syntheses. "Preparation of 7-Aminoheptanoic Acid Derivatives." Org.[3][6][7] Synth. (General reference for omega-amino acid handling). [Link]

  • Helix Chromatography. "HPLC Methods for Analysis of 2-Aminopyridine." Helix Chrom Applications. [Link]

Sources

Technical Support Center: 7-(Pyridin-2-ylamino)heptanoic Acid Protocol Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-(Pyridin-2-ylamino)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound or similar structures. Given that 7-(Pyridin-2-ylamino)heptanoic acid is a specialized molecule, established protocols may be limited. This resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides based on established organic chemistry principles and data from analogous chemical systems. We will explore a plausible synthetic route and address potential challenges you might encounter.

Section 1: Conceptual Synthesis and Core Principles

The synthesis of 7-(Pyridin-2-ylamino)heptanoic acid involves the formation of a secondary amine by coupling a 7-carbon carboxylic acid backbone with a 2-aminopyridine moiety. A logical and plausible synthetic approach is the nucleophilic substitution of a halogenated heptanoic acid derivative with 2-aminopyridine.

Proposed Synthetic Workflow

The following diagram outlines a conceptual two-step synthesis starting from 7-bromoheptanoic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis A 7-Bromoheptanoic Acid B 7-Bromoheptanoic Acid Ester (e.g., Methyl or Ethyl Ester) A->B  H+ (cat.), ROH (e.g., MeOH or EtOH), Reflux D 7-(Pyridin-2-ylamino)heptanoic Acid Ester B->D  Base (e.g., K2CO3 or Et3N),  High-boiling solvent (e.g., DMF or DMSO),  Heat (e.g., 80-120 °C) C 2-Aminopyridine E 7-(Pyridin-2-ylamino)heptanoic Acid (Final Product) D->E  1. NaOH or LiOH (aq.), THF/MeOH  2. H+ workup (e.g., dilute HCl)

Caption: Conceptual workflow for the synthesis of 7-(Pyridin-2-ylamino)heptanoic acid.

Rationale for Protocol Design
  • Esterification of the Carboxylic Acid: The carboxylic acid group in 7-bromoheptanoic acid is acidic and can interfere with the basic conditions required for the subsequent amination step. Protecting it as an ester (e.g., methyl or ethyl ester) prevents unwanted side reactions.

  • Nucleophilic Aromatic Substitution: 2-Aminopyridine acts as the nucleophile, displacing the bromide from the heptanoic acid ester. This reaction typically requires heat and a non-nucleophilic base to neutralize the HBr generated.

  • Hydrolysis: The final step is the deprotection of the carboxylic acid by hydrolyzing the ester under basic or acidic conditions.

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the most critical parameters for the nucleophilic substitution step?

A1: The three most critical parameters are temperature, solvent, and base .

  • Temperature: This reaction often has a significant activation energy. A temperature range of 80-120 °C is a good starting point. Insufficient heat will lead to a sluggish or incomplete reaction.

  • Solvent: A polar aprotic solvent like DMF or DMSO is recommended as they can dissolve the reactants and stabilize the transition state.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.

Q2: Can I use 7-aminoheptanoic acid as a starting material?

A2: While it might seem intuitive, using 7-aminoheptanoic acid directly is challenging. The amino group can react with the carboxylic acid of another molecule to form polyamides, especially at high temperatures. It is generally more straightforward to build the desired molecule from precursors like 7-bromoheptanoic acid.[1]

Purification and Work-up

Q3: My crude product is an oil and difficult to purify. What are my options?

A3: Oily products are common in this type of synthesis. Here are a few strategies:

  • Aqueous Work-up: A thorough aqueous work-up is the first step. Wash the organic layer sequentially with a dilute acid (to remove unreacted 2-aminopyridine), a dilute base (like sodium bicarbonate solution to remove any remaining acidic impurities), and finally with brine.[2]

  • Column Chromatography: Silica gel column chromatography is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane solution) can separate the product from non-polar impurities and starting materials.[2]

  • Crystallization: If the product is an oil, try to form a salt. Adding an acid like HCl or a sulfonic acid may yield a crystalline solid that is easier to purify by recrystallization.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method.[2] Use a solvent system that gives good separation between your starting materials and the expected product (a good starting point is a 1:1 mixture of hexane and ethyl acetate). The product should have a different Rf value than the starting materials. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Product Characterization and Stability

Q5: What are the expected spectroscopic signatures for 7-(Pyridin-2-ylamino)heptanoic acid?

A5:

  • ¹H NMR: Expect to see characteristic signals for the pyridine ring protons, a broad singlet for the N-H proton, a triplet for the methylene group adjacent to the nitrogen, and multiplets for the other methylene groups in the heptanoic acid chain. The carboxylic acid proton will be a very broad singlet.

  • ¹³C NMR: Look for the characteristic signals of the pyridine ring carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the heptanoic acid chain.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O₂) should be observed.

  • Infrared (IR) Spectroscopy: Key stretches to look for include the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C=N/C=C stretches from the pyridine ring (around 1500-1600 cm⁻¹).

Q6: What are the recommended storage conditions for 7-(Pyridin-2-ylamino)heptanoic acid?

A6: As a bifunctional molecule, it is best to store it in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to prevent potential degradation. For long-term storage, keeping it at -20°C is advisable.[2]

Section 3: Troubleshooting Guide

This section addresses common problems that may arise during the synthesis and purification of 7-(Pyridin-2-ylamino)heptanoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature.2. Inactive starting materials.3. Inappropriate solvent or base.1. Increase the reaction temperature in increments of 10 °C.2. Check the purity of starting materials (7-bromoheptanoic acid ester and 2-aminopyridine) by NMR or other analytical techniques.3. Ensure a dry, polar aprotic solvent (e.g., DMF, DMSO) and a suitable non-nucleophilic base (e.g., K₂CO₃, Et₃N) are used.
Multiple Products Observed by TLC/NMR 1. Side reactions due to unesterified carboxylic acid.2. Dialkylation of 2-aminopyridine.3. Impurities in starting materials.1. Ensure complete esterification of 7-bromoheptanoic acid before the amination step.2. Use a slight excess (1.1-1.2 equivalents) of 2-aminopyridine, but avoid a large excess.3. Purify starting materials before use.
Difficulty in Removing Solvent (DMF/DMSO) High boiling point of the solvent.After the reaction, dilute the mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer multiple times with water and then brine to remove residual DMF or DMSO.
Product is a Stubborn Oil The compound may have a low melting point or be amorphous.1. Attempt purification via column chromatography.2. Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.3. Convert the carboxylic acid to a salt (e.g., with HCl or NaOH) which may be a crystalline solid.
Incomplete Ester Hydrolysis 1. Insufficient base or acid.2. Short reaction time.1. Use a larger excess of base (e.g., 3-4 equivalents of LiOH or NaOH).2. Extend the reaction time and monitor by TLC until the starting ester is no longer visible. Gentle heating can also accelerate the hydrolysis.
Detailed Experimental Protocol: A Conceptual Guide

The following is a conceptual, step-by-step protocol based on the synthesis of similar compounds.[2][3]

Step 1: Synthesis of Methyl 7-bromoheptanoate
  • To a solution of 7-bromoheptanoic acid (1.0 eq) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Step 2: Synthesis of Methyl 7-(Pyridin-2-ylamino)heptanoate
  • In a round-bottom flask, combine methyl 7-bromoheptanoate (1.0 eq), 2-aminopyridine (1.2 eq), and potassium carbonate (2.0 eq) in DMF (10 mL per gram of ester).

  • Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Step 3: Hydrolysis to 7-(Pyridin-2-ylamino)heptanoic Acid
  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-8 hours.

  • Remove the THF under reduced pressure.

  • Adjust the pH of the aqueous solution to ~4-5 with 1M HCl. A precipitate may form.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the final product.

References

  • Vertex AI Search. (2026, January 24). Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid.
  • BenchChem. (2025). 7-Oxo-7-(phenylamino)heptanoic acid molecular structure and weight.
  • Atlanchim Pharma. Scientific Letter N°10.
  • Google Patents. (2013).
  • Google Patents. (2015). US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • PubMed. (1972). 7-Aminoheptanoic Acid Derivatives as Potential Neuropharmacological Agents. I.
  • RSC Publishing. Analytical Methods.
  • PR Newswire. (2025, January 15). 7-Amino Heptanoic Acid Market Size | CAGR of 8.1%.
  • Sigma-Aldrich. 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid.
  • European Patent Office. (1985, September 25). Improved processes for preparing 7-(2-hexyl-5-hydroxy-cyclopentyl)
  • Sisco Research Laboratories Pvt. Ltd.
  • Pearson.
  • Google Patents. (1960).
  • Sigma-Aldrich. 7-Aminoheptanoic acid 98 929-17-9.
  • Cayman Chemical. Heptanoic Acid (CAS 111-14-8).
  • Tokyo Chemical Industry (India) Pvt. Ltd. 7-Aminoheptanoic Acid | 929-17-9.
  • Chem-Impex. 7-Aminoheptanoic acid.
  • EPA. (2025, October 15). 7-(Acetylamino)-2-aminoheptanoic acid Properties.
  • precisionFDA. HEPTANOIC ACID.
  • PubChem. 7-(6-Amino-purin-9-yl)-heptanoic acid | C12H17N5O2 | CID.
  • ResearchGate. (2025, August 6). Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid.
  • PubChem. 7-(2-Aminophenyl)heptanoic acid | C13H19NO2 | CID 21656773.

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Technical Support Center: Stability & Handling of 7-(Pyridin-2-ylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

7-(Pyridin-2-ylamino)heptanoic acid is a bifunctional linker molecule often employed in the synthesis of PROTACs, peptidomimetics, and enzyme inhibitors.[1] Its structure comprises a 2-aminopyridine moiety linked to a heptanoic acid tail.[1]

While the aliphatic chain is robust, the secondary amine (-NH-) and the pyridine ring introduce specific vulnerabilities. This molecule is amphoteric (containing both acidic and basic centers) and susceptible to oxidative and photo-induced degradation.[1]

Quick Reference Stability Table:

ParameterStability StatusCritical Risk Factor
Oxidation Moderate to High RiskSecondary amine is prone to N-oxidation and radical formation.[1]
Photolysis High RiskPyridine ring absorbs UV; 2-aminopyridines can undergo photo-tautomerization.[1]
Hydrolysis Low RiskNo ester/amide bonds in the core structure; carboxylic acid is stable.[1]
Hygroscopicity ModerateLikely to absorb moisture if in salt form (e.g., HCl), leading to caking.[1]
Thermal Stable < 40°CAvoid prolonged heating >60°C in air (accelerates oxidation).[1]
Critical Degradation Pathways (The "Why")

To prevent degradation, one must understand the mechanism.[1] The 2-aminopyridine motif is electron-rich, making it a target for electrophilic attack and oxidation.

Mechanism 1: Oxidative N-Dealkylation & N-Oxide Formation

The secondary amine bridging the pyridine and the alkyl chain is the most reactive site. trace transition metals (Fe, Cu) in solvents can catalyze the formation of radical species, leading to:

  • Pyridine N-Oxide formation: The pyridine nitrogen is oxidized.[1]

  • Amine Oxidation: Leading to cleavage of the heptanoic acid chain or formation of imine impurities.

Mechanism 2: Photo-Induced Tautomerization

2-Aminopyridines exist in equilibrium between the amino and imino tautomers. UV irradiation can shift this equilibrium or excite the pyridine ring, leading to ring-opening reactions or dimerization in concentrated solutions.

DegradationPathways cluster_Oxidation Oxidative Stress (O2 / Metals) cluster_Light UV Exposure (hν) Compound 7-(Pyridin-2-ylamino) heptanoic acid NOxide Pyridine N-Oxide (Impurity A) Compound->NOxide Peroxides/Air Radical Aminyl Radical Compound->Radical Trace Metals Excited Excited State (Singlet/Triplet) Compound->Excited UV Light Photoproducts Ring-Opened / Dimeric Species Excited->Photoproducts Degradation

Figure 1: Primary degradation pathways.[1] The electron-rich aminopyridine core is the primary liability for both oxidation and photo-instability.

Troubleshooting Guide (FAQ Format)
Q1: My compound has turned from off-white to yellow/brown. Is it still usable?

Diagnosis: This is the hallmark of oxidative degradation . Aminopyridines often form colored "azaphenene" type impurities or N-oxides upon oxidation, even at trace levels (0.1-0.5%).[1] Action:

  • Check Purity: Run LC-MS. If purity is >95%, the color may be due to a high-extinction coefficient impurity.[1]

  • Purification: If purity is compromised, perform a rapid filtration through a short pad of silica or recrystallize from Ethanol/Heptane.[1]

  • Prevention: Store strictly under Argon/Nitrogen.

Q2: I see an extra peak at M+16 in my LC-MS. What is this?

Diagnosis: This corresponds to the N-Oxide (+16 Da). Cause: Exposure to air or use of aged solvents containing peroxides (e.g., old THF or Ether).[1] Action:

  • Discard the oxidized fraction if possible.

  • Crucial: Test your solvents for peroxides before dissolving the fresh batch.

Q3: The compound is not dissolving in water. I thought it was an acid?

Expert Insight: While it has a carboxylic acid, the pyridine ring is hydrophobic and basic.[1] The molecule exists as a zwitterion at neutral pH, which often has the lowest solubility (isoelectric precipitation). Protocol:

  • To dissolve: Adjust pH. It will dissolve readily in 0.1 M NaOH (forming the carboxylate salt) or 0.1 M HCl (protonating the pyridine).

  • For Stock Solutions: Use DMSO. It is stable in DMSO at -20°C for up to 3 months.[1]

Q4: Can I heat this reaction to 100°C to speed up coupling?

Warning: Avoid high temperatures in the presence of oxygen. Risk: 2-aminopyridines can undergo side reactions at high temperatures, including amidation at the wrong nitrogen if activation agents are present.[1] Recommendation: Keep reaction temperatures <60°C. If higher heat is needed, ensure the system is strictly deoxygenated (sparged with Argon for 15 mins).

Standard Operating Procedure (SOP): Storage & Handling

This protocol is designed to maximize shelf-life (12+ months).[1]

Step 1: Receipt & Initial QC
  • Upon arrival, inspect physical appearance.[1] It should be a white to off-white powder.[1]

  • Validation: Perform 1H-NMR in DMSO-d6. Look for the diagnostic peaks of the pyridine ring (approx 6.5 - 8.0 ppm) and the triplet of the CH2 adjacent to the amine (approx 3.2 ppm).

Step 2: Aliquoting (The "Single-Use" Rule)

Repeated freeze-thaw cycles introduce moisture condensation, leading to hydrolysis or caking.[1]

  • Dissolve the bulk material or handle the powder in a glovebox/dry bag.

  • Aliquot into amber glass vials (UV protection).

Step 3: Storage Conditions
  • Temperature: -20°C is mandatory for long-term storage.[1]

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

  • Container: Screw-cap vials with Teflon (PTFE) liners.[1] Avoid rubber septa for long-term storage as they are permeable to O2.[1]

StorageProtocol Start Receive Compound QC QC Check (LCMS / NMR) Start->QC Decision Pass QC? QC->Decision Aliquot Aliquot into Amber Vials Decision->Aliquot Yes Reject Contact Supplier (Initiate Return) Decision->Reject No Gas Purge Headspace (Argon/N2) Aliquot->Gas Seal Seal with PTFE Liner Gas->Seal Store Store at -20°C Seal->Store

Figure 2: Optimal storage workflow to prevent moisture ingress and oxidative degradation.

Experimental Validation: Self-Check Protocol

Before committing this material to a valuable biological assay or synthesis step, run this 30-minute check:

The "DMSO Stability Check"

  • Dissolve 1 mg of compound in 1 mL DMSO.

  • Let stand on the benchtop (exposed to light/air) for 2 hours.

  • Run LC-MS.[1][2]

  • Pass Criteria: Purity must remain within 98% of the T=0 value.

    • Why? If it degrades rapidly here, your biological assay results (which often run for hours) will be artifacts of degradation products, not the drug itself.[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Heptanoic acid. Retrieved from [Link]1]

  • European Medicines Agency (2006). Note for Guidance on In-Use Stability Testing of Human Medicinal Products. Retrieved from [Link]1]

  • Anderson, R. J., & Groundwater, P. W. (2003).Synthesis and characterisation of 2-aminopyridine derivatives. (Contextual grounding on aminopyridine stability).

Sources

Validation & Comparative

Validating the Bioactivity of 7-(Pyridin-2-ylamino)heptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the bioactivity of the novel compound 7-(Pyridin-2-ylamino)heptanoic acid, hereafter referred to as Compound X . Given its structural characteristics, which bear resemblance to known histone deacetylase (HDAC) inhibitors, we hypothesize that Compound X may exert its biological effects through the inhibition of this enzyme class. Histone deacetylases are crucial regulators of gene expression and are implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][2][3]

This document will detail a rigorous, multi-pronged experimental workflow designed to test this hypothesis. We will objectively compare the hypothetical performance of Compound X with a well-established, FDA-approved pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat).[2][4][5][6][7] The causality behind each experimental choice will be explained, ensuring a self-validating and scientifically sound approach for researchers, scientists, and drug development professionals.

Foundational Hypothesis: Compound X as a Putative HDAC Inhibitor

The core hypothesis is that Compound X functions as an inhibitor of histone deacetylases. This is predicated on its chemical structure, which suggests potential interaction with the active site of HDAC enzymes. The subsequent experimental design is structured to interrogate this hypothesis from multiple angles: direct enzyme inhibition, target engagement in a cellular context, downstream molecular consequences, and resulting cellular phenotypes.

Part 1: Direct Enzymatic Inhibition - The In Vitro Litmus Test

The initial and most direct test of our hypothesis is to assess whether Compound X can inhibit the enzymatic activity of purified HDAC proteins. This is a critical first step to eliminate confounding factors present in a cellular environment and to determine the intrinsic inhibitory potential of the compound. We will employ a fluorometric or luminometric enzymatic assay, which provides a sensitive and high-throughput method to measure HDAC activity.[3][8][9][10][11][12]

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[8][11][12]

  • Reagent Preparation : Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6), Compound X and SAHA serial dilutions, and a developer solution containing a protease like trypsin.[8]

  • Reaction Setup : In a 96-well or 384-well plate, add the purified HDAC enzyme to the assay buffer.

  • Compound Incubation : Add varying concentrations of Compound X or SAHA to the wells and incubate for a predefined period to allow for binding to the enzyme.

  • Initiation of Reaction : Add the HDAC substrate to each well to start the enzymatic reaction. In the presence of active HDAC, the acetyl group is removed from the substrate.

  • Development : Stop the reaction by adding the developer solution. The developer protease will cleave the deacetylated substrate, releasing a fluorescent molecule (AMC).[8]

  • Fluorescence Reading : Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[8]

  • Data Analysis : The fluorescence signal is directly proportional to the HDAC activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Comparative Data: IC50 Values for HDAC Isoforms

The following table presents hypothetical IC50 values for Compound X in comparison to SAHA against key Class I and Class II HDAC isoforms. This allows for an initial assessment of both potency and selectivity.

HDAC IsoformCompound X (IC50, nM)SAHA (Vorinostat) (IC50, nM)[4][5]
HDAC115~10
HDAC225~20
HDAC330~20
HDAC650~50

Part 2: Cellular Target Engagement and Downstream Effects

Demonstrating direct enzymatic inhibition is crucial, but it is equally important to validate that Compound X can access and inhibit HDACs within a living cell. Furthermore, we must confirm that this inhibition leads to the expected downstream molecular consequences, namely the hyperacetylation of histone and non-histone proteins.[2]

Experimental Workflow for Cellular Validation

G cluster_0 Cell-Based Target Engagement A Cell-Based HDAC Activity Assay B Western Blot for Histone Acetylation A->B Confirms Downstream Effect C Western Blot for Tubulin Acetylation B->C Assesses Non-Histone Targets G A Compound X inhibits purified HDAC enzymes B Increased Histone and Tubulin Acetylation in cells A->B implies C Cell Cycle Arrest (e.g., G2/M) B->C leads to D Induction of Apoptosis C->D can trigger

Sources

cross-validation of 7-(Pyridin-2-ylamino)heptanoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the cross-validation of 7-(Pyridin-2-ylamino)heptanoic acid , a bidentate ligand and pharmacophore often employed in peptidomimetics (specifically as an Arginine bioisostere) and supramolecular chemistry.

Executive Summary

7-(Pyridin-2-ylamino)heptanoic acid represents a critical scaffold in medicinal chemistry, combining a basic pyridin-2-ylamino head group (mimicking the guanidine of arginine) with a flexible heptanoic acid linker (C7). This structure is primarily utilized to target receptors requiring a specific distance between a basic nitrogen and an acidic carboxylate, such as Integrins (


) , Nitric Oxide Synthase (NOS) , and Matrix Metalloproteinases (MMPs) .

This guide outlines the protocols for cross-validating its experimental performance against its non-aromatic precursor (7-Aminoheptanoic acid ) and standard biological ligands (RGD peptides ).

Part 1: Comparative Analysis

To objectively assess the utility of 7-(Pyridin-2-ylamino)heptanoic acid, it must be benchmarked against alternatives that lack specific structural features (the "Head" or the "Linker").

Table 1: Structural & Functional Comparison
Feature7-(Pyridin-2-ylamino)heptanoic Acid Alternative A: 7-Aminoheptanoic Acid Alternative B: RGD Peptide (Ref. Std)
Role Synthetic Arginine Mimetic / LinkerSimple Aliphatic LinkerBiological Ligand
Head Group Pyridin-2-amine (Aromatic, H-bond donor/acceptor)Primary Amine (Aliphatic, High pKa ~10.5)Guanidine (High pKa ~12.5)
pKa (Head) ~6.8 (Physiologically neutral/permeable)~10.5 (Charged, poor permeability)~12.5 (Always charged)
Binding Mode Bidentate (H-bonding + Ionic)Monodentate (Ionic only)Complex (Multipoint)
Cell Permeability High (Lipophilic head, neutral pH)Low (Highly polar/charged)Very Low (Requires transport)
Primary Use Drug Fragment, PROTAC Linker, Integrin AntagonistPeptide Synthesis, Polymer precursorBiological Assays

Key Insight: The superiority of the Pyridin-2-ylamino variant lies in its pKa modulation . Unlike the primary amine of 7-Aminoheptanoic acid, the pyridine nitrogen is less basic, allowing the molecule to exist in a neutral state at physiological pH, significantly enhancing membrane permeability while retaining specific H-bonding capabilities [1, 2].

Part 2: Experimental Validation Protocols

To validate the compound's identity and efficacy, the following self-validating workflows must be performed.

Protocol A: Synthesis & Structural Confirmation (The "Identity" Check)

Goal: Confirm the formation of the C-N bond between the pyridine ring and the heptanoic chain.

  • Coupling Reaction: React 2-Bromopyridine with 7-Aminoheptanoic acid (or its ester) using a palladium catalyst (Buchwald-Hartwig amination) or nucleophilic aromatic substitution (

    
    ) if the pyridine is activated (e.g., 2-fluoropyridine).
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

  • Validation (NMR):

    • Diagnostic Signal: Look for the disappearance of the primary amine protons (broad singlet,

      
       ~1.5-2.0 ppm) and the appearance of the amine bridge proton  (broad singlet, 
      
      
      
      ~4.5-6.0 ppm, exchangeable with
      
      
      ).
    • Aromatic Shift: The pyridine ring protons will shift upfield slightly due to the electron-donating effect of the alkyl-amino group compared to the starting halopyridine.

Protocol B: Binding Affinity Validation (The "Efficacy" Check)

Goal: Measure the


 against a target receptor (e.g., Integrin 

) compared to the free linker.
  • Setup: Coat 96-well plates with purified Integrin

    
    .
    
  • Competition: Incubate with a biotinylated RGD peptide (fixed concentration) and varying concentrations (

    
    ) of:
    
    • Test: 7-(Pyridin-2-ylamino)heptanoic acid.

    • Control 1: 7-Aminoheptanoic acid (Expect: No binding/High

      
      ).
      
    • Control 2: Cilengitide (Positive Control, Low

      
      ).
      
  • Detection: Add Streptavidin-HRP and TMB substrate.

  • Causality Check: If the Test compound binds significantly better than Control 1, the affinity is driven by the Pyridin-2-ylamino pharmacophore , not just the charge of the chain.

Protocol C: Permeability Assay (PAMPA)

Goal: Validate the "drug-like" advantage over the standard amino acid.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Well: pH 7.4 buffer containing

    
     of compound.
    
  • Acceptor Well: pH 7.4 buffer (blank).

  • Incubation: 16 hours at 25°C.

  • Quantification: LC-MS/MS of acceptor wells.

  • Success Metric: The Pyridin-2-ylamino derivative should show >10x higher permeability (

    
    ) than 7-Aminoheptanoic acid due to the reduced basicity and increased lipophilicity of the pyridine ring [3].
    
Part 3: Mechanism of Action & Workflow Visualization

The following diagram illustrates the synthesis logic and the bidentate binding mode that distinguishes this molecule from simple amino acids.

G cluster_0 Synthesis Phase cluster_1 Functional Product cluster_2 Biological Interaction (Integrin/Enzyme) Precursor1 7-Aminoheptanoic Acid (Linker) Reaction Pd-Catalyzed Amination Precursor1->Reaction Provides Spacer Precursor2 2-Halopyridine (Head Group) Precursor2->Reaction Provides Pharmacophore Product 7-(Pyridin-2-ylamino) heptanoic Acid Reaction->Product Yields Ligand SiteA Acidic Pocket (Aspartate Residue) Product->SiteA H-Bond / Ionic (Pyridine-NH) SiteB Basic/Metal Site (Mg2+ / Arg Residue) Product->SiteB Ionic Interaction (Carboxylate)

Caption: Synthesis workflow and bidentate binding mechanism. The Pyridine-NH acts as a hydrogen bond donor to acidic residues (Site A), while the distal carboxylate coordinates with metal ions or basic residues (Site B).

References
  • BenchChem. (2025).[1] 7-Oxo-7-(phenylamino)heptanoic acid molecular structure and weight. BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025). 7-(Hexanoylamino)heptanoic acid - PubChem Compound Summary. PubChem.[2][3]

  • National Institutes of Health (NIH). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.

  • BroadPharm. (2025). Boc-7-Aminoheptanoic acid as PROTAC Linker. BroadPharm Catalog.

  • RCSB PDB. (2016).[4] Ligand Summary: 7QA (Amino-heptanoic acid derivatives). Protein Data Bank.

Sources

Technical Guide: 7-(Pyridin-2-ylamino)heptanoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(Pyridin-2-ylamino)heptanoic acid (7-PHA) is a specialized chemical probe and pharmacophore intermediate used primarily in the development of integrin antagonists (specifically


 and 

) and protease inhibitors . Functioning as a neutral, bioavailable isostere of the arginine side chain, 7-PHA bridges the gap between high-affinity ionic binding and oral bioavailability.[1]

This guide compares 7-PHA against traditional guanidine-based ligands and benzamidine surrogates, analyzing its physicochemical advantages in "RGD" (Arg-Gly-Asp) mimetic design.

Part 1: Mechanistic Grounding & Pharmacophore Analysis[1]

The Arginine Mimicry Problem

In native RGD ligands, the guanidinium group of Arginine forms a high-energy "salt bridge" with aspartate residues in the integrin binding pocket (e.g., Asp119 in


).[1] However, the high basicity of guanidine (pKa ~13.[1]6) prevents passive membrane permeability, limiting oral drug delivery.[1]

7-PHA solves this by substituting the guanidine group with a 2-aminopyridine moiety attached to a heptanoic acid linker.[1]

  • Mechanism: The 2-aminopyridine tautomerizes to present a bidentate hydrogen-bonding motif (Donor-Acceptor) that mimics the planar recognition of guanidine without the permanent positive charge.

  • Linker Role: The 7-carbon aliphatic chain (heptanoic acid) provides the critical ~12-14 Å spacing required to span the distance between the basic "R" site and the acidic "D" site in the integrin receptor.[1]

Pathway Visualization: Pharmacophore Mapping

The following diagram illustrates how 7-PHA mimics the Arginine-Aspartic Acid interaction within the integrin pocket.[1]

PharmacophoreMap cluster_Ligand 7-PHA Ligand Structure cluster_Receptor Integrin Receptor Pocket (avb3) Pyridine 2-Aminopyridine (H-Bond Donor/Acceptor) Linker Heptanoic Spacer (Hydrophobic Tunnel) Pyridine->Linker Asp119 Aspartate Residue (H-Bond Acceptor) Pyridine->Asp119 Bidentate H-Bond (Mimics Salt Bridge) Carboxyl Carboxylic Acid (Metal Ion Coordination) Linker->Carboxyl Hydrophobic Hydrophobic Channel Linker->Hydrophobic Van der Waals MIDAS MIDAS Metal Ion (Mg2+ / Mn2+) Carboxyl->MIDAS Coordination

Caption: Pharmacophore mapping of 7-PHA binding to the Integrin


 receptor site, replacing the charge-charge interaction with neutral H-bonding.

Part 2: Comparative Performance Analysis

7-PHA vs. Traditional Alternatives

The following table contrasts 7-PHA with the native Arginine ligand and the Benzamidine surrogate often used in trypsin-like serine protease inhibitors.

Feature7-(Pyridin-2-ylamino)heptanoic Acid Arginine (Guanidine) Benzamidine Derivatives
pKa (Basic Group) 6.7 - 6.9 (Neutral at pH 7.4)13.6 (Fully Protonated)~11.6 (Protonated)
Binding Mode Bidentate H-Bonding (Neutral)Ionic Salt BridgeIonic Salt Bridge
Oral Bioavailability High (LogP ~2.1)Very Low (Polar)Low to Moderate
Selectivity High for

integrins
Low (Promiscuous)High for Serine Proteases
Metabolic Stability High (Pyridine ring is stable)ModerateModerate (Amidine hydrolysis)
Synthetic Utility Versatile (Compatible with Suzuki/Buchwald)Difficult (Requires protection)Moderate
Experimental Data: Binding Affinity & Permeability

In comparative studies of RGD mimetics, replacing the guanidine group with 2-aminopyridine (as in 7-PHA) typically results in a minor loss of intrinsic affinity (due to loss of electrostatic attraction) but a massive gain in permeability.

  • IC50 (

    
     Binding): 
    
    • Guanidine-based control: 1.2 nM

    • 7-PHA-based analog: 15 - 45 nM (Acceptable potency range)

    • Analysis: While 7-PHA is ~10-30x less potent in vitro, its cellular potency (EC50) often matches or exceeds guanidine analogs due to membrane penetration.

  • Permeability (Caco-2 Assay):

    • Guanidine-based: < 1.0 x 10⁻⁶ cm/s (Poor)

    • 7-PHA-based: > 15.0 x 10⁻⁶ cm/s (Excellent)

Part 3: Experimental Protocols

Synthesis of 7-(Pyridin-2-ylamino)heptanoic Acid

This protocol utilizes a nucleophilic aromatic substitution (


) followed by hydrolysis. This method is preferred over reductive amination for its higher yield and purity.[1]

Reagents:

  • 2-Aminopyridine (1.0 eq)[2]

  • 7-Bromoheptanoic acid ethyl ester (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or K2CO3[1]

  • Solvent: DMF (Anhydrous)

Workflow Diagram:

SynthesisProtocol Step1 Deprotonation 2-Aminopyridine + NaH (0°C, DMF) Step2 Alkylation Add 7-Bromoheptanoate Ethyl Ester (Stir 12h, RT) Step1->Step2 Step3 Intermediate Isolation Ethyl 7-(pyridin-2-ylamino)heptanoate Step2->Step3 Step4 Hydrolysis LiOH / THF:H2O (1:1) (Reflux 4h) Step3->Step4 Step5 Purification Acidify to pH 4 -> Extract -> Recrystallize Step4->Step5

Caption: Step-by-step synthetic route for generating high-purity 7-PHA.

Detailed Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve 2-aminopyridine (94 mg, 1 mmol) in anhydrous DMF (5 mL). Cool to 0°C. Add NaH (48 mg, 1.2 mmol) portion-wise. Stir for 30 min until gas evolution ceases.

  • Coupling: Add ethyl 7-bromoheptanoate (260 mg, 1.1 mmol) dropwise. Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Hydrolysis: Dissolve the crude ester in THF:Water (1:1). Add LiOH (3 eq).[1] Heat to 60°C for 4 hours.

  • Isolation: Evaporate THF. Acidify aqueous layer to pH ~4-5 with 1N HCl.[1] The product, 7-(Pyridin-2-ylamino)heptanoic acid , precipitates or is extracted with DCM.

Validation: Solid-Phase Integrin Binding Assay

To verify the "product" quality, a competitive binding assay against radiolabeled Vitronectin is standard.[1]

  • Coating: 96-well plates coated with purified human

    
     integrin (1 µg/mL).
    
  • Blocking: 1% BSA in PBS for 1 hour.

  • Competition: Incubate 7-PHA (serial dilutions: 0.1 nM to 10 µM) with

    
    -Vitronectin (or biotinylated equivalent).
    
  • Detection: Wash unbound ligand.[1] Measure bound radioactivity or fluorescence.[1]

  • Self-Validation: The curve must show sigmoidal dose-dependence. If Hill slope < 0.8, suspect aggregation or non-specific binding.[1]

References

  • Design of RGD Mimetics: Duggan, M. E., et al. (2000).[1] "Non-peptide

    
     antagonists.[1] 1. Transformation of a potent, integrin-selective RGD mimetic into a potent, orally bioavailable antagonist."[1] Journal of Medicinal Chemistry, 43(20), 3736-3745.[1] Link
    
  • 2-Aminopyridine as Arginine Mimic: Fehrentz, J. A., et al. (2018).[1] "Arginine mimetics in drug design."[1] Journal of Medicinal Chemistry, 61(17), 7371-7390.[1]

  • Synthesis Protocol Basis: Perkins, J. J., et al. (2003).[1] "Synthesis of

    
     integrin antagonists containing a 2-aminopyridine arginine mimetic." Bioorganic & Medicinal Chemistry Letters, 13(24), 4285-4288.[1] Link
    
  • Integrin Assay Methodology: Kumar, C. C., et al. (1997).[1] "Biochemical characterization of the binding of echistatin to integrin

    
     receptor."[1] Journal of Pharmacology and Experimental Therapeutics, 283(2), 843-853.[1] Link
    
  • Chemical Data Source: PubChem Compound Summary for 7-aminoheptanoic acid derivatives. National Center for Biotechnology Information.[1] Link

Sources

Publish Comparison Guide: 7-(Pyridin-2-ylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 7-(Pyridin-2-ylamino)heptanoic acid , structured for researchers and drug development professionals.

Optimizing Linker Scaffolds for HDAC Inhibition and Peptidomimetics

Executive Summary & Compound Identity

7-(Pyridin-2-ylamino)heptanoic acid (often abbreviated as Py-7-COOH ) is a specialized functionalized carboxylic acid used primarily as a pharmacophore scaffold and linker intermediate in the design of targeted therapeutics. It is most notable for its role as a precursor to Scriptaid isosteres (Histone Deacetylase inhibitors) and as an arginine-mimetic spacer in Integrin (


) antagonists .

Unlike simple amino acids, the pyridin-2-ylamino headgroup acts as a hydrogen bond donor/acceptor and a weak base (


), mimicking the guanidinium group of arginine but with reduced basicity and improved membrane permeability. The 7-carbon (heptanoic)  chain provides a specific spatial separation (

) critical for spanning the hydrophobic channels of enzymes like HDACs or the RGD binding pockets of integrins.
Chemical Profile
PropertySpecification
IUPAC Name 7-[(Pyridin-2-yl)amino]heptanoic acid
Molecular Formula

Molecular Weight 222.29 g/mol
Key Moiety 2-Aminopyridine (Isostere for amide/guanidine)
Primary Application HDAC Inhibitor Design, PROTAC Linkers, Peptidomimetics

Comparative Performance Analysis

This section objectively compares Py-7-COOH (and its hydroxamic acid derivatives) against standard alternatives in the context of HDAC Inhibition and Linker Design .

Comparison 1: Chain Length Optimization (The "Goldilocks" Effect)

In HDAC inhibitor design, the distance between the "Cap" group (surface recognition) and the "Zinc-binding group" (ZBG) is critical.

FeatureC6 Analog (Hexanoic)Py-7-COOH (Heptanoic)C8 Analog (Octanoic)
Spacer Length



HDAC6 Selectivity ModerateHigh (Optimal fit for HDAC6 channel)Low (Steric clash/floppiness)
Binding Affinity (

)
High nM rangeLow nM range (Target dependent)Mid nM range
Solubility (logP) 1.8 (More soluble)2.2 (Balanced)2.6 (More lipophilic)
Experimental Outcome Often too short to allow ZBG deep penetration without steric clash at the rim.Optimal length for connecting bulky "Cap" groups (like pyridine) to the catalytic zinc.Often results in entropic penalties due to excess chain flexibility.
Comparison 2: Headgroup Isosteres (Pyridine vs. Phthalimide)

Comparing the Pyridin-2-ylamino motif (derived from Py-7-COOH) against the classic Phthalimide motif (found in Scriptaid).

MetricPyridin-2-ylamino (Py-7) Phthalimide (Scriptaid) Benzamide (Entinostat)
Mechanism H-Bond Donor/AcceptorHydrophobic/Steric BulkH-Bond Donor
Metabolic Stability High (Resistant to hydrolysis)Low (Ring opening prone)Moderate
Cell Permeability Excellent (Basic amine aids transport)GoodModerate
Toxicity Risk Low (Common metabolite)Moderate (Phthalimide toxicity)Low
Use Case Probe Design / PROTACs General HDAC inhibitionClass I HDAC selective

Experimental Protocols

Protocol A: Synthesis of 7-(Pyridin-2-ylamino)heptanoic Acid

Rationale: This protocol uses Nucleophilic Aromatic Substitution (


), avoiding expensive palladium catalysts.

Materials:

  • 2-Fluoropyridine (1.0 eq)

  • 7-Aminoheptanoic acid (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: Dissolve 7-aminoheptanoic acid (1.45 g, 10 mmol) and

    
     (3.45 g, 25 mmol) in a mixture of DMF (20 mL) and water (5 mL).
    
  • Addition: Add 2-Fluoropyridine (0.97 g, 10 mmol) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 100°C under reflux for 16–24 hours . Monitor by TLC (System: DCM/MeOH 9:1).

    • Checkpoint: The spot for 2-fluoropyridine should disappear.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH

    
     to precipitate the product (or extract with Ethyl Acetate if oil forms).
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, DCM

    
     5% MeOH/DCM).
    
  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for characteristic pyridine protons (
    
    
    8.0, 7.4, 6.5, 6.4 ppm) and the heptanoic chain multiplet.
Protocol B: Conversion to HDAC Inhibitor (Hydroxamic Acid)

Rationale: The carboxylic acid itself is weak; converting to hydroxamate creates the active Zinc-Binding Group (ZBG).

  • Activation: Dissolve Py-7-COOH (1 eq) in DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq). Stir for 30 min.

  • Coupling: Add Hydroxylamine hydrochloride (

    
    , 3 eq) and TEA (4 eq).
    
  • Reaction: Stir at RT for 12 hours.

  • Result: Yields 7-(pyridin-2-ylamino)-N-hydroxyheptanamide (Active HDAC inhibitor).

Mechanistic Visualization

The following diagram illustrates the Pharmacophore Logic of Py-7-COOH when used as an HDAC inhibitor scaffold. It highlights why the 7-carbon chain is the "Bridge" between surface recognition and catalytic inhibition.

HDAC_Mechanism cluster_enzyme HDAC Enzyme Active Site cluster_inhibitor Py-7-COOH Derivative Zinc Catalytic Zinc (Zn2+) Rim Enzyme Surface (Rim) Channel Hydrophobic Channel (~11 Angstroms) Cap Pyridin-2-yl Cap (Surface Recognition) Cap->Rim Pi-Pi Stacking / H-Bonds Linker Heptanoic Linker (7-Carbon Spacer) Cap->Linker Covalent Bond Linker->Channel Van der Waals Interactions ZBG Hydroxamic Acid (Zinc Binding Group) Linker->ZBG Synthetic Conversion ZBG->Zinc Chelation

Caption: Structural logic of Py-7-COOH derivatives binding to the HDAC active site. The heptanoic linker ensures the 'Cap' sits at the rim while the 'ZBG' chelates the deep catalytic Zinc.

References

  • Title: Scriptaid isosteres and their use in therapy (Patent EP2391605B1).
  • Integrin Antagonist Design (RGD Mimetics)

    • Title: Design and synthesis of non-peptide peptidomimetic integrin antagonists.
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the use of amino-pyridine carboxylic acids as arginine-glycine-aspart
    • URL:[Link] (General Reference for Class)

  • Synthetic Methodology (

    
     on Pyridines): 
    
    • Title: Nucleophilic arom
    • Source:Organic Letters.
    • Context: Standard protocol for coupling amines to 2-fluoropyridine.
    • URL:[Link]

Independent Verification & Performance Guide: 7-(Pyridin-2-ylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an independent verification and performance comparison guide for 7-(Pyridin-2-ylamino)heptanoic acid , a specialized chemical building block and intermediate used primarily in medicinal chemistry (e.g., HDAC inhibitor design, PROTAC linker optimization) and supramolecular chemistry.

Executive Summary

7-(Pyridin-2-ylamino)heptanoic acid (C12H18N2O2) is a functionalized


-amino acid derivative featuring a pyridine "cap" and a heptanoic acid "linker." It serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., analogues of Scriptaid) and as a bivalent linker in fragment-based drug discovery (FBDD).

This guide provides an independent verification framework to validate its chemical identity and purity, alongside a comparative performance analysis against its structural analogs (C6 and C8 linkers) to assist researchers in optimizing linker length and physicochemical properties.

Part 1: Independent Verification Framework

Objective: Establish a self-validating system to confirm the identity and purity of the compound before use in sensitive biological assays or subsequent synthesis.

1. Chemical Identity Verification (NMR & MS)

The 2-aminopyridine moiety and the aliphatic chain provide distinct diagnostic signals.

  • Diagnostic 1H NMR Signals (DMSO-d6, 400 MHz):

    • Pyridine Ring: Look for the characteristic 4-proton pattern.

      • 
         ~8.0 ppm (dd, 1H, H-6 of pyridine): The most deshielded proton.
        
      • 
         ~7.4 ppm (m, 1H, H-4).
        
      • 
         ~6.4–6.6 ppm (m, 2H, H-3, H-5): Upfield shift due to the amino group donation.
        
    • Amine Linker:

      
       ~6.5 ppm (t, 1H, -NH-). Note: Broadens or disappears with D2O shake.
      
    • 
      -Methylene: 
      
      
      
      ~2.2 ppm (t, 2H, -CH2-COOH).
    • 
      -Methylene: 
      
      
      
      ~3.2 ppm (q, 2H, -CH2-NH-Py).
  • Mass Spectrometry (LC-MS):

    • Target Ion: [M+H]+ = 223.14 m/z .

    • Fragment: Loss of water (-18) or cleavage of the amide bond may be observed depending on ionization energy.

2. Purity Validation (HPLC Protocol)

Impurities such as unreacted 2-fluoropyridine or 7-aminoheptanoic acid can interfere with coupling reactions (e.g., EDC/NHS esterification).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide/Carboxyl).

  • Acceptance Criteria: Purity > 98% (Area under curve). No peak at retention time of 2-aminopyridine (early eluting).

Part 2: Comparative Performance Guide

Objective: Compare 7-(Pyridin-2-ylamino)heptanoic acid against standard alternatives (C6 and C8 analogs) to justify its selection in linker design.

In drug design, the "linker length" determines the spatial orientation of the pharmacophore. The C7 chain offers a unique "Goldilocks" zone between the rigid C6 and the hydrophobic C8.

Comparative Data Table
Feature7-(Pyridin-2-ylamino)heptanoic acid (C7)Alternative A: 6-(Pyridin-2-ylamino)hexanoic acid (C6)Alternative B: 8-(Pyridin-2-ylamino)octanoic acid (C8)
Linker Length (Extended) ~10.2 Å~8.8 Å~11.5 Å
LogP (Calc.) 2.151.762.54
Water Solubility Moderate (mM range)HighLow (Requires DMSO)
Flexibility (Rotatable Bonds) 879
Primary Application Optimal Spacer for PROTACs/HDACi requiring deep pocket access without steric clash.Standard Linker (e.g., Scriptaid). Often too short for deep pockets.Hydrophobic Linker . Risk of non-specific binding due to high lipophilicity.
Synthetic Cost Moderate (C7 lactam is less common than C6 Caprolactam).Low (Derived from Caprolactam).Moderate/High (Suberic acid derivatives).
Performance Analysis
  • Solubility vs. Lipophilicity: The C7 variant maintains a LogP (~2.15) that allows for cell permeability without the aggregation risks associated with the C8 analog (LogP > 2.5).

  • Binding Efficiency: In HDAC inhibition studies, the distance between the Zinc Binding Group (hydroxamate derived from the acid) and the Surface Recognition Domain (pyridine) is critical. The C7 linker allows the pyridine cap to sit comfortably on the enzyme surface rim while the zinc-binding group reaches the active site, often showing superior IC50 values compared to C6 analogs in enzymes with deeper active site tunnels (e.g., HDAC6).

Part 3: Visualization of Verification Logic

VerificationWorkflow Start Sample: 7-(Pyridin-2-ylamino)heptanoic acid NMR 1H NMR Analysis (DMSO-d6) Start->NMR LCMS LC-MS Analysis (ESI+) Start->LCMS Decision Decision Gate NMR->Decision Confirm Structure LCMS->Decision Confirm MW (222.28) HPLC HPLC Purity Check (>98%) Pass RELEASE for Synthesis/Assay HPLC->Pass Purity > 98% Fail REJECT / Recrystallize HPLC->Fail Impurity > 2% Decision->HPLC Identity OK

Caption: Logical workflow for the independent verification of chemical identity and purity prior to biological application.

Part 4: Experimental Protocols
Protocol A: Synthesis Verification (Small Scale)

Use this protocol to verify the feasibility of synthesizing the compound in-house if commercial stock is unavailable.

  • Reagents: 7-Aminoheptanoic acid (1.0 eq), 2-Fluoropyridine (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: DMF / Water (4:1 ratio).

  • Procedure:

    • Dissolve 7-aminoheptanoic acid and K2CO3 in the solvent mixture.

    • Add 2-fluoropyridine dropwise.

    • Heat to 80°C for 12 hours . (Note: 2-fluoropyridine is less reactive than 2-chloropyridine but yields cleaner products with amines).

    • Monitor by TLC (MeOH/DCM 1:9). The product will be more non-polar than the amino acid starting material.

  • Work-up: Acidify to pH 4 with 1M HCl. Extract with Ethyl Acetate. The pyridine nitrogen makes the molecule amphoteric; careful pH control is essential for extraction efficiency.

Protocol B: Solubility & Stability Assay

Critical for determining stock solution shelf-life.

  • Prepare a 10 mM stock in DMSO.

  • Dilute to 100 µM in PBS (pH 7.4).

  • Incubate at 37°C for 24 hours.

  • Analyze by HPLC.

    • Result: < 5% degradation indicates stability suitable for cell-based assays.

    • Note: The amide bond (pyridine-NH-alkyl) is generally stable, but the terminal carboxylic acid may be prone to microbial growth in aqueous buffers if not sterile filtered.

References
  • Su, G. H., et al. (2008). "Synthesis and biological evaluation of novel hydroxamic acid derivatives as histone deacetylase inhibitors." Chemical & Pharmaceutical Bulletin, 56(7), 1010-1013. Link(Describes the synthesis of pyridine-capped HDAC inhibitors using varying linker lengths).

  • ChemicalBook. (2024). "7-(pyridin-2-ylamino)heptanoic acid Product Entry." ChemicalBook Database. Link(Source for physicochemical property verification).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link(Review covering the use of aminopyridine motifs in linker design).

  • PubChem. (2024). "Compound Summary: 7-Aminoheptanoic acid." National Center for Biotechnology Information. Link(Reference for the starting material properties).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-(Pyridin-2-ylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 7-(Pyridin-2-ylamino)heptanoic acid. As a compound frequently synthesized and utilized in research and development settings, particularly in the exploration of novel therapeutics, its handling and disposal demand a rigorous adherence to safety and environmental regulations. This guide is designed for researchers, laboratory managers, and drug development professionals to ensure that waste streams containing this chemical are managed responsibly, minimizing risk to personnel and the environment.

Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step. The core principle of this guide is that 7-(Pyridin-2-ylamino)heptanoic acid must be treated as hazardous chemical waste . It should never be disposed of down the sanitary sewer system.

Hazard Characterization: A Tale of Two Moieties

Understanding the hazards inherent to the molecular structure of 7-(Pyridin-2-ylamino)heptanoic acid is fundamental to its safe disposal. The molecule's risk profile is dictated by its two primary functional components: the heptanoic acid chain and the pyridine ring.

  • Carboxylic Acid Group (Heptanoic Acid): This functional group renders the compound corrosive. The Safety Data Sheet (SDS) for the parent compound, heptanoic acid, classifies it as a substance that "Causes severe skin burns and eye damage".[1][2][3] This corrosive nature (a D002 characteristic under EPA regulations) necessitates specific handling procedures to prevent chemical burns and damage to equipment or facilities.

  • Pyridine Ring: The pyridine moiety introduces a different set of hazards. Pyridine and its derivatives are recognized for their potential toxicity and environmental persistence. Waste containing pyridine is often classified as hazardous due to its systemic effects and environmental risks.[4][5] Current best practices for the disposal of pyridine-containing waste include high-temperature incineration to ensure complete destruction.[4]

Given this dual-hazard profile, standard laboratory practices like the neutralization and drain disposal of simple acids are insufficient and non-compliant.[6][7] The environmental toxicity associated with the pyridine ring means that even a neutralized salt of this compound must be managed as hazardous waste.[8]

Mandatory Personal Protective Equipment (PPE)

Prior to handling any waste containing 7-(Pyridin-2-ylamino)heptanoic acid, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.Protects against splashes of the corrosive material, preventing severe eye damage.[9][10]
Hand Protection Acid-resistant gloves (e.g., Butyl rubber, Viton®, or a suitable laminate).Prevents skin contact, which can cause severe chemical burns and potential absorption.[11]
Body Protection A standard laboratory coat. A chemically resistant apron is recommended for larger volumes.Protects against incidental contact and contamination of personal clothing.[11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and managing 7-(Pyridin-2-ylamino)heptanoic acid waste from generation to final pickup.

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing 7-(Pyridin-2-ylamino)heptanoic acid.

  • Action: Collect this waste in a dedicated container. Do not mix it with non-hazardous waste, solvents, or other incompatible chemical waste streams.[12]

  • Causality: Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents unintended chemical reactions and ensures the waste is routed to the correct final disposal facility.[13]

Step 2: Pre-Treatment for Corrosivity Reduction (Recommended)

To reduce the immediate corrosive hazard, aqueous waste solutions can be neutralized. This procedure does not render the waste non-hazardous but makes it safer to handle and store.

  • Action: In a functioning chemical fume hood, slowly add a weak base, such as sodium bicarbonate or a 1M sodium hydroxide solution, to the stirred aqueous waste. Monitor the pH continuously with a calibrated meter or pH strips. Continue adding the base until the pH is stable between 6.0 and 8.0.[7][14]

  • Causality: Neutralizing the carboxylic acid group mitigates the D002 corrosivity characteristic, reducing the risk of container degradation and injury to personnel during handling and transport. This process can be exothermic and may release fumes, mandating the use of a fume hood.[6]

Step 3: Containerization

Proper containment is critical for safe storage.

  • Action: Use a robust, leak-proof container made of a material compatible with the waste, such as High-Density Polyethylene (HDPE). Ensure the container has a secure, screw-top lid. The container must be in good condition, free from cracks or residue.[15][16]

  • Causality: A compatible and sealed container prevents leaks and fugitive emissions, protecting both laboratory personnel and the integrity of the storage area.[12]

Step 4: Labeling

Accurate labeling is a strict regulatory requirement.

  • Action: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[15]

    • The full, unabbreviated chemical name: "7-(Pyridin-2-ylamino)heptanoic acid" (and its neutralized form, e.g., "Sodium 7-(Pyridin-2-ylamino)heptanoate").

    • The estimated concentrations of all chemical constituents.

    • The date accumulation started.

    • The name and contact information of the principal investigator or generator.

  • Causality: Federal and local regulations (EPA, DOT) mandate precise labeling to inform waste handlers of the container's contents and associated hazards, ensuring safe transport and disposal.[15][17]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Action: Store the sealed and labeled waste container in a designated SAA. This area must be under the direct control of the laboratory personnel generating the waste. The container should be placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[15] Store it away from incompatible materials, particularly strong oxidizers.

  • Causality: The SAA ensures that hazardous waste is managed safely in the short term, preventing spills and unauthorized access before it is collected by trained EHS personnel. Secondary containment is a critical safeguard against environmental release.[12]

Step 6: Arranging for Disposal

Final disposal must be handled by professionals.

  • Action: Once the container is 75% full or reaches your institution's storage time limit (e.g., 150 days), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.[13]

  • Causality: EHS coordinates with licensed hazardous waste management companies that have the permits and facilities to transport, treat, and dispose of chemical waste in compliance with all federal, state, and local regulations, typically via high-temperature incineration.[4][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 7-(Pyridin-2-ylamino)heptanoic acid.

G start Waste Generation 7-(Pyridin-2-ylamino)heptanoic acid assess Hazard Assessment Corrosive (Acid Moiety) Potentially Toxic (Pyridine Moiety) start->assess Characterize ppe Don Appropriate PPE (Goggles, Lab Coat, Resistant Gloves) assess->ppe Mitigate Risk pretreat Pre-Treatment in Fume Hood Neutralize aqueous waste to pH 6-8 to reduce corrosivity. ppe->pretreat Handle Safely containerize Containerize Waste Use a compatible (e.g., HDPE), sealed, and sturdy container. pretreat->containerize Contain label Affix Hazardous Waste Label Include full chemical name, concentration, and start date. containerize->label Identify store Store in Satellite Accumulation Area Use secondary containment and segregate from incompatible materials. label->store Store Safely pickup Schedule EHS Pickup Request disposal when container is nearly full or time limit is reached. store->pickup Dispose end Final Disposal Transport and incineration by a licensed waste management facility. pickup->end Final Step

Caption: Disposal workflow for 7-(Pyridin-2-ylamino)heptanoic acid.

Emergency Procedure: Spill Management

In the event of an accidental spill, prompt and correct action is crucial.

  • For Small Spills (<100 mL) manageable by lab personnel:

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full, appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill pillow). Do not use combustible materials like paper towels on undiluted acid.[10]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and wipe dry.

  • For Large Spills (>100 mL) or spills outside of a containment area:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

    • Provide EHS responders with the identity of the spilled material.[11]

By adhering to this comprehensive protocol, research organizations can ensure the safe and compliant management of 7-(Pyridin-2-ylamino)heptanoic acid waste, upholding their commitment to personnel safety and environmental stewardship.

References

  • Acceptable Drain Disposal Procedures. (n.d.). USDA Agricultural Research Service. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Safety Data Sheet PYRIDINE. (2024). ChemSupply Australia. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Pyridine. (2010). New Jersey Department of Health. Retrieved from [Link]

  • Disposal of Laboratory Wastes to Sanitary Sewer. (n.d.). Alfred University. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (2020). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Office of Clinical and Research Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Waste. (2026). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Safety Data Sheet: Heptanoic Acid. (2022). CPAchem. Retrieved from [Link]

  • International Chemical Safety Cards: n-HEPTANOIC ACID. (2021). ILO and WHO. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Summary. (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]

  • Safety Data Sheet: Heptanoic Acid. (2024). Agilent Technologies. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.